L-Malic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26999-59-7 | |
| Record name | Poly(β-L-malic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26999-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30273987 | |
| Record name | (2S)-2-Hydroxybutanedioic acid | |
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Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste | |
| Record name | L-(-)-Malic acid | |
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| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
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| Record name | l-Malic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |
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Solubility |
soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol) | |
| Record name | l-Malic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
97-67-6 | |
| Record name | L-Malic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Malic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676 | |
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| Record name | L-Malic acid | |
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| Record name | Butanedioic acid, 2-hydroxy-, (2S)- | |
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| Record name | (2S)-2-Hydroxybutanedioic acid | |
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| Record name | L-malic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MALIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5 | |
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| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C | |
| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Malic Acid Metabolism and Biosynthesis
Diverse Metabolic Pathways of Malic Acid Synthesis
Several pathways contribute to malic acid synthesis, with their prevalence varying depending on the organism and environmental conditions.
The reductive TCA pathway is recognized as an efficient route for malic acid synthesis, particularly in certain microorganisms sciepublish.comresearchgate.netnih.govfrontiersin.org. This pathway is typically located in the cytoplasm sciepublish.com. It primarily involves a two-step conversion starting from pyruvate (B1213749) sciepublish.comfrontiersin.org. Pyruvate is first carboxylated to oxaloacetate, a reaction catalyzed by pyruvate carboxylase (PYC) sciepublish.comfrontiersin.org. Subsequently, oxaloacetate is reduced to malate (B86768) by malate dehydrogenase (MDH) sciepublish.comfrontiersin.org. This pathway is ATP-neutral and involves the fixation of CO₂, allowing for a high theoretical malate yield of up to 2 mol per mol of glucose researchgate.netasm.orgnih.gov. Studies using 13C NMR analysis in organisms like Aspergillus flavus and Saccharomyces cerevisiae have confirmed the rTCA pathway as a predominant route for extracellular malic acid accumulation sciepublish.comfrontiersin.orgasm.org.
Malic acid is an intrinsic intermediate of the oxidative TCA cycle, which is primarily located in the mitochondria of eukaryotes sciepublish.comasm.orgmdpi.com. In this pathway, acetyl-CoA condenses with oxaloacetate to form citrate, which then undergoes a series of oxidation and decarboxylation reactions sciepublish.commdpi.com. Malate is formed from fumarate (B1241708) via the enzyme fumarase mdpi.com. While the TCA cycle produces malate, it also involves the release of two molecules of carbon dioxide, limiting the theoretical malate yield to 1 mol per mol of glucose when acetyl-CoA is derived from pyruvate dehydrogenase sciepublish.comasm.orgnih.govmdpi.com. Although malate is an intermediate, the net flow in the oxidative TCA cycle is typically towards the complete oxidation of acetyl-CoA, not net malate production asm.org.
This pathway involves the conversion of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate, which is then reduced to malate researchgate.netnih.govfrontiersin.orgmdpi.com. This conversion of PEP to oxaloacetate can be catalyzed by phosphoenolpyruvate carboxylase (PEPC) or phosphoenolpyruvate carboxykinase (PEPCK) researchgate.nettaylorandfrancis.com. This route is particularly relevant in some bacteria, such as Thermobifida fusca, and is a common strategy for malic acid production in engineered Escherichia coli strains which naturally lack pyruvate carboxylase frontiersin.orgmdpi.comnih.gov. Overexpression of genes encoding PEPCK (e.g., pckA) has been shown to increase oxaloacetate accumulation, contributing to efficient organic acid production, including malic acid sciepublish.com.
The glyoxylate (B1226380) pathway, a branch of the TCA cycle, also contributes to malic acid synthesis, particularly in microorganisms capable of growth on C₂ compounds like acetate (B1210297) sciepublish.comresearchgate.netnih.govfrontiersin.orgasm.orgmdpi.comresearchgate.net. This pathway bypasses the decarboxylation steps of the TCA cycle. Key enzymes in the glyoxylate pathway are isocitrate lyase (ICL) and malate synthase (MS) researchgate.netfrontiersin.org. Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and glyoxylate researchgate.netfrontiersin.orgmdpi.com. Malate synthase then catalyzes the condensation of glyoxylate with acetyl-CoA to form malate researchgate.netfrontiersin.orgmdpi.com. The cyclic glyoxylate shunt can yield 1 mol of malate per mol of glucose sciepublish.comresearchgate.net. A noncyclic variation involving pyruvate carboxylation can potentially increase the theoretical yield nih.gov.
Malic acid can also be produced directly from pyruvate in a one-step reaction catalyzed by malic enzyme researchgate.netnih.govresearchgate.net. This reaction requires NADPH and is reversible researchgate.net. Strengthening the forward direction of this pathway, for example, by increasing NADPH availability through overexpression of enzymes like NAD kinase, can potentially increase malic acid yield researchgate.net.
Glyoxylate Pathway[2],[4],[12],[5],[6],[8],
Enzymatic Regulation of Malic Acid Metabolism
The synthesis and degradation of malic acid are tightly regulated by the activity of key enzymes involved in the aforementioned pathways. Enzymes like pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) are critical in the reductive TCA pathway sciepublish.comfrontiersin.org. PYC catalyzes the potentially rate-limiting step of pyruvate carboxylation to oxaloacetate frontiersin.orgasm.org. Studies have shown that the specific activity of pyruvate carboxylase can be significantly lower than that of malate dehydrogenase, suggesting it as a bottleneck in malic acid production asm.org. Overexpression and fine-tuning the expression levels of pyc and mdh genes have been successful strategies in metabolic engineering to enhance malic acid production in various microorganisms sciepublish.comresearchgate.netfrontiersin.org.
In the glyoxylate pathway, isocitrate lyase and malate synthase are key regulatory points researchgate.netfrontiersin.org. Overexpression of these enzymes has been explored to increase malic acid titers frontiersin.org.
Malic enzyme plays a role in the conversion of malate to pyruvate, influencing the intracellular concentration of malate chemcess.com. Regulation of malic enzyme activity can impact the net accumulation of malic acid.
Research findings highlight the importance of balancing the fluxes through competing pathways and optimizing the activity of key enzymes to maximize malic acid production in microbial cell factories researchgate.netnih.govasm.org. For instance, downregulating the oxidative branch of the TCA cycle can redirect carbon flux towards malic acid synthesis via the rTCA pathway nih.gov.
Below is a table summarizing some of the key enzymes and their roles in malic acid biosynthesis pathways:
| Pathway | Key Enzymes | Reaction |
| Reductive TCA Pathway | Pyruvate Carboxylase (PYC), Malate Dehydrogenase (MDH) | Pyruvate + CO₂ → Oxaloacetate; Oxaloacetate + NADH → Malate + NAD⁺ |
| Oxidative TCA Cycle | Fumarase (Fumarate Hydratase) | Fumarate + H₂O → Malate |
| Phosphoenolpyruvate Conversion to Oxaloacetate | Phosphoenolpyruvate Carboxylase (PEPC), Phosphoenolpyruvate Carboxykinase (PEPCK), Malate Dehydrogenase (MDH) | PEP + CO₂ → Oxaloacetate; Oxaloacetate + NADH → Malate + NAD⁺ |
| Glyoxylate Pathway | Isocitrate Lyase (ICL), Malate Synthase (MS) | Isocitrate → Succinate + Glyoxylate; Glyoxylate + Acetyl-CoA → Malate |
| Direct Pyruvate Conversion | Malic Enzyme | Pyruvate + CO₂ + NADPH → Malate + NADP⁺ |
Pyruvate Carboxylase Activity in Malic Acid Synthesis
Pyruvate carboxylase (PYC) is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. vedantu.comfiveable.me This reaction is considered a crucial anaplerotic reaction, replenishing intermediates of the TCA cycle, including oxaloacetate, which can then be converted to malate by malate dehydrogenase. vedantu.com In organisms like Saccharomyces cerevisiae, pyruvate carboxylase is the primary anaplerotic enzyme, essential for growth on glucose. nih.gov The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA, indicating a need to replenish oxaloacetate when acetyl-CoA levels are high. vedantu.comfiveable.me
The reaction catalyzed by pyruvate carboxylase can be summarized as: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi + H₂O vedantu.com
While this reaction directly produces oxaloacetate, oxaloacetate is in equilibrium with malate through the action of malate dehydrogenase. Therefore, pyruvate carboxylase activity indirectly contributes to malic acid synthesis by increasing the pool of oxaloacetate available for conversion to malate.
Malate Dehydrogenase Function in Malic Acid Conversion
Malate dehydrogenase (MDH) catalyzes the reversible interconversion of malate and oxaloacetate, utilizing the NAD⁺/NADH cofactor system. frontiersin.orgresearchgate.netwikipedia.org This enzyme is a vital component of the TCA cycle, where it catalyzes the oxidation of malate to oxaloacetate. MDH is also involved in gluconeogenesis, where it catalyzes the reduction of oxaloacetate to malate in the cytosol. frontiersin.orgresearchgate.netcore.ac.uk
The reaction catalyzed by malate dehydrogenase is: Oxaloacetate + NADH + H⁺ ⇌ Malate + NAD⁺
Depending on the metabolic state and cellular compartment, MDH can function in either direction, facilitating the conversion of malate to oxaloacetate or vice versa. Cytosolic and mitochondrial isoforms of malate dehydrogenase exist, contributing to different metabolic processes. frontiersin.orgresearchgate.netcore.ac.uk
Malic Enzyme (ME) Family in Malic Acid Decarboxylation and Metabolism
Malic enzymes (MEs) constitute a family of enzymes that catalyze the oxidative decarboxylation of L-malate to produce pyruvate and CO₂, coupled with the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively. frontiersin.orgfishersci.sewikipedia.orgdsmz.defishersci.canih.govnih.govnih.govtandfonline.com These enzymes are widely distributed in nature and are involved in various metabolic pathways. frontiersin.orgtandfonline.com MEs require a divalent cation, such as Mg²⁺ or Mn²⁺, for activity. frontiersin.orgnih.gov Based on their coenzyme specificity and ability to decarboxylate oxaloacetate, MEs are classified into different categories. frontiersin.orgnih.govnih.gov
The general reaction catalyzed by malic enzyme is: Malate + NAD(P)⁺ → Pyruvate + CO₂ + NAD(P)H + H⁺ frontiersin.orgtandfonline.com
MEs play roles in providing pyruvate for further metabolism, generating NADPH for biosynthetic processes, and contributing to anaplerotic reactions under specific conditions. fiveable.menih.govahajournals.org
NADP-dependent malic enzyme (NADP-ME) primarily utilizes NADP⁺ as a cofactor, producing NADPH. frontiersin.orgfishersci.setandfonline.com This isoform is often found in the cytosol and chloroplasts of plants, as well as in animal tissues. frontiersin.orgtandfonline.com NADP-ME is a significant source of cytosolic NADPH, which is essential for reductive biosynthetic processes such as fatty acid synthesis and steroid synthesis. fiveable.mefrontiersin.orgontosight.ai In plants, NADP-ME in chloroplasts is involved in the Calvin cycle, where the CO₂ produced from malate decarboxylation can be refixed. ebi.ac.uk
NAD-dependent malic enzyme (NAD-ME) utilizes NAD⁺ as a cofactor, producing NADH. frontiersin.orgfishersci.setandfonline.com This isoform is typically located in the mitochondria. frontiersin.orgtandfonline.com NAD-ME can play a role in replenishing TCA cycle intermediates by catalyzing the carboxylation of pyruvate to malate under certain conditions, although the oxidative decarboxylation of malate to pyruvate is generally considered its primary function. nih.govcore.ac.ukahajournals.org Mitochondrial NAD-ME is implicated in energy metabolism, particularly in fast-growing tissues. frontiersin.org
Fumarate Hydratase in Malic Acid Synthesis
Fumarate hydratase (also known as fumarase) catalyzes the reversible hydration of fumarate to L-malate. vedantu.comresearchgate.netwikipedia.orgpomona.edubiorxiv.org This reaction is a step in the TCA cycle. pomona.edu Fumarate hydratase exists in both mitochondrial and cytosolic isoforms in eukaryotes. pomona.edubiorxiv.org The mitochondrial form is primarily involved in the TCA cycle, while the cytosolic form can metabolize fumarate produced from other pathways, such as the urea (B33335) cycle. pomona.edu
The reaction catalyzed by fumarate hydratase is: Fumarate + H₂O ⇌ Malate pomona.edu
Research has characterized the catalytic mechanism of fumarate hydratase, detailing the binding of substrates and the process of hydration and dehydration. nih.gov
Phosphoenolpyruvate Carboxykinase Activity
Phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP). vedantu.comfiveable.mescispace.com While primarily known for its role in gluconeogenesis, where it functions in the reverse direction of glycolysis, PEPCK can also contribute to malate synthesis indirectly. vedantu.comfiveable.me In some organisms and under specific conditions, PEPCK can catalyze the carboxylation of PEP to oxaloacetate, which can then be converted to malate by malate dehydrogenase. vedantu.comscispace.com This anaplerotic role helps replenish TCA cycle intermediates. vedantu.comfiveable.mescispace.com
The reaction catalyzed by PEPCK in the direction contributing to oxaloacetate synthesis is: PEP + CO₂ + GDP/IDP ⇌ Oxaloacetate + GTP/ITP vedantu.comfiveable.me
The specific cofactors (GDP/GTP or IDP/ITP) can vary depending on the organism and cellular compartment. fiveable.me
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Malic acid | 525 nih.govmetabolomicsworkbench.org |
| Pyruvate | 1060 |
| Oxaloacetate | 970 |
| Acetyl-CoA | 444493 wikipedia.orgmetabolomicsworkbench.orgnih.gov |
| Malate | 525 nih.govmetabolomicsworkbench.org |
| Fumarate | 444916 |
| Phosphoenolpyruvate (PEP) | 10503 |
| Carbon dioxide (CO₂) | 281 |
| NAD⁺ | 5884 |
| NADH | 439170 |
| NADP⁺ | 5886 nih.govuni.luguidetopharmacology.org |
| NADPH | 5884 ontosight.ainih.govmetabolomicsworkbench.org |
| GTP | 6075 |
| ITP | 6045 |
| GDP | 6074 |
| IDP | 6044 |
The metabolic fate and synthesis of malic acid (malate) are dictated by interconnected pathways, including the core tricarboxylic acid (TCA) cycle, the reductive TCA (rTCA) pathway, the glyoxylate cycle, and specific anaplerotic reactions that replenish TCA cycle intermediates. frontiersin.orgsciepublish.com These pathways are essential for maintaining cellular energy balance, assimilating carbon from various sources, and providing necessary building blocks for cellular components.
Pyruvate Carboxylase Activity in Malic Acid Synthesis
Pyruvate carboxylase (PYC) plays a pivotal role in malic acid synthesis by catalyzing the ATP-dependent carboxylation of pyruvate to generate oxaloacetate. vedantu.comfiveable.me This reaction is a key anaplerotic route, crucial for replenishing the pool of TCA cycle intermediates, particularly oxaloacetate, which can be readily converted to malate by malate dehydrogenase. vedantu.com The activity of PYC is allosterically stimulated by acetyl-CoA, serving as a metabolic signal that indicates a need to increase oxaloacetate levels to support increased flux through the TCA cycle or other pathways utilizing oxaloacetate. vedantu.comfiveable.me
The enzymatic reaction catalyzed by pyruvate carboxylase is represented as: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi + H₂O vedantu.com
While PYC directly produces oxaloacetate, the rapid equilibrium between oxaloacetate and malate, facilitated by malate dehydrogenase, means that PYC activity effectively contributes to the cellular pool of malic acid.
Malate Dehydrogenase Function in Malic Acid Conversion
Malate dehydrogenase (MDH) is a central enzyme in malic acid metabolism, catalyzing the reversible oxidation of malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH. frontiersin.orgresearchgate.netwikipedia.org This reaction is a key step in the TCA cycle, enabling the continued oxidation of acetyl-CoA. Beyond the TCA cycle, MDH is also involved in gluconeogenesis, where it catalyzes the reverse reaction, the reduction of oxaloacetate to malate, often occurring in the cytosol. frontiersin.orgresearchgate.netcore.ac.uk
The reversible reaction catalyzed by malate dehydrogenase is: Oxaloacetate + NADH + H⁺ ⇌ Malate + NAD⁺
The direction of this reaction is influenced by the cellular energy state and the relative concentrations of substrates and products. Isoforms of MDH are found in different cellular compartments, such as the mitochondria and cytosol, allowing for the compartmentalization and regulation of malate metabolism. frontiersin.orgresearchgate.netcore.ac.uk
Malic Enzyme (ME) Family in Malic Acid Decarboxylation and Metabolism
The malic enzyme (ME) family comprises enzymes that catalyze the oxidative decarboxylation of L-malate, yielding pyruvate and CO₂, and simultaneously reducing NAD⁺ or NADP⁺ to NADH or NADPH. frontiersin.orgfishersci.sewikipedia.orgdsmz.defishersci.canih.govnih.govnih.govtandfonline.com These enzymes are widespread across biological kingdoms and participate in diverse metabolic roles. frontiersin.orgtandfonline.com Their activity is dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺. frontiersin.orgnih.gov MEs are categorized based on their coenzyme preference and their ability to decarboxylate oxaloacetate. frontiersin.orgnih.govnih.gov
The general reaction mediated by malic enzyme is: Malate + NAD(P)⁺ → Pyruvate + CO₂ + NAD(P)H + H⁺ frontiersin.orgtandfonline.com
MEs contribute to providing pyruvate for various metabolic fates, generating reducing power in the form of NADPH, and can function anaplerotically under specific cellular conditions. fiveable.menih.govahajournals.org
NADP-Malic Enzyme Roles
NADP-dependent malic enzyme (NADP-ME) primarily utilizes NADP⁺ as the electron acceptor, generating NADPH. frontiersin.orgfishersci.setandfonline.com This isoform is commonly located in the cytosol and chloroplasts in plants, and in the cytosol and mitochondria of animal cells. frontiersin.orgtandfonline.com NADP-ME is a significant source of cytosolic NADPH, which is crucial for a variety of reductive biosynthetic pathways, including the synthesis of fatty acids and steroids. fiveable.mefrontiersin.orgontosight.ai In photosynthetic organisms, chloroplastic NADP-ME can provide CO₂ for the Calvin cycle. ebi.ac.uk
NAD-Malic Enzyme Roles
NAD-dependent malic enzyme (NAD-ME) uses NAD⁺ as the cofactor, producing NADH. frontiersin.orgfishersci.setandfonline.com This isoform is typically found in the mitochondria. frontiersin.orgtandfonline.com While its primary role is often the oxidative decarboxylation of malate to pyruvate, mitochondrial NAD-ME can also contribute to anaplerosis by catalyzing the carboxylation of pyruvate to malate under specific metabolic demands, thereby replenishing TCA cycle intermediates. nih.govcore.ac.ukahajournals.org NAD-ME is particularly important in the energy metabolism of rapidly growing tissues. frontiersin.org
Fumarate Hydratase in Malic Acid Synthesis
Fumarate hydratase (also known as fumarase) catalyzes the reversible hydration of fumarate to form L-malate. vedantu.comresearchgate.netwikipedia.orgpomona.edubiorxiv.org This reaction is an integral step within the TCA cycle, linking fumarate and malate. pomona.edu Fumarate hydratase exists as distinct isoforms in the mitochondria and cytosol of eukaryotic cells. pomona.edubiorxiv.org The mitochondrial isoform is primarily involved in the cyclical operation of the TCA cycle, while the cytosolic form can process fumarate arising from other metabolic routes, such as the urea cycle. pomona.edu
The reversible reaction catalyzed by fumarate hydratase is: Fumarate + H₂O ⇌ Malate pomona.edu
Detailed research has elucidated the catalytic mechanism of fumarate hydratase, providing insights into substrate binding and the hydration/dehydration process. nih.gov
Phosphoenolpyruvate Carboxykinase Activity
Phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the interconversion of oxaloacetate and phosphoenolpyruvate (PEP). vedantu.comfiveable.mescispace.com Although its prominent role is in gluconeogenesis, where it converts oxaloacetate to PEP, PEPCK can also indirectly contribute to malate synthesis. vedantu.comfiveable.me In certain organisms and under specific metabolic conditions, PEPCK can catalyze the carboxylation of PEP to oxaloacetate, which can subsequently be converted to malate by malate dehydrogenase, thereby serving an anaplerotic function to replenish TCA cycle intermediates. vedantu.comscispace.com
The reaction catalyzed by PEPCK that contributes to oxaloacetate synthesis is: PEP + CO₂ + GDP/IDP ⇌ Oxaloacetate + GTP/ITP vedantu.comfiveable.me
The specific purine (B94841) nucleotides involved (GDP/GTP or IDP/ITP) can vary depending on the species and cellular localization of the enzyme. fiveable.me
Subcellular Localization of Malic Acid Metabolic Enzymes
The cellular location of enzymes involved in malic acid metabolism is crucial for regulating metabolic flux and preventing futile cycles. Enzymes of the reductive TCA pathway, such as pyruvate carboxylase (PYC) and malate dehydrogenase (MDH), are frequently found in the cytoplasm in various organisms, facilitating the cytosolic production of malic acid sciepublish.commdpi.combrazilianjournals.com.br.
Malic enzyme (ME), which catalyzes the reversible oxidative decarboxylation of malate to pyruvate and CO₂, exhibits varied subcellular localization depending on the organism and tissue type. In plants, ME isoforms can be located in the cytoplasm, mitochondria, and chloroplasts, contributing to different metabolic processes and carbon partitioning tandfonline.comresearchgate.netresearchgate.net. For example, NADP-dependent malic enzyme has been found to be cytosolic in tomato researchgate.net. In some trypanosomatids, while phosphoenolpyruvate carboxykinase (PEPCK) is localized in glycosomes, Malic Enzyme I is found in the mitochondria nih.gov. This differential localization of enzymes involved in C₄-dicarboxylate metabolism helps to maintain metabolic efficiency and prevent the simultaneous operation of opposing reactions within the same compartment nih.gov.
Transport Mechanisms of Malic Acid Across Biological Membranes
The movement of malic acid across biological membranes is essential for its synthesis, storage, utilization, and export. This transport can occur through various mechanisms, including facilitated diffusion, active transport, and cotransport with other ions ontosight.airesearchgate.net. Specific transporter proteins embedded within cellular membranes facilitate the controlled passage of malic acid.
C4-dicarboxylate transporters (DCTs) are a significant family of membrane proteins responsible for the translocation of four-carbon dicarboxylic acids, including malic acid, across biological membranes pnas.orgresearchgate.netnih.gov. These transporters play a critical role in the export of malic acid from the cytoplasm, a necessary step for its accumulation in the extracellular environment or in intracellular organelles like the vacuole in plants mdpi.comresearchgate.netnih.govoup.com. Examples of characterized C4-dicarboxylate transporters include SpMAE1 from Schizosaccharomyces pombe and AoMAE from Aspergillus oryzae, both of which have been shown to effectively export L-malic acid pnas.orgresearchgate.netnih.gov. Overexpression of these transporters in microbial cell factories has been demonstrated to significantly enhance malic acid production titers, highlighting their importance in metabolic engineering strategies researchgate.netnih.gov. DCTs can belong to families such as the voltage-dependent slow-anion channel transporter (SLAC1) family or the Tellurite-resistance/Dicarboxylate Transporter (TDT) Family pnas.orgnih.gov.
Malate permeases are a type of transporter specifically facilitating the movement of malate across membranes ontosight.aiasm.orgresearchgate.netnih.govnih.gov. These permeases contribute to both the uptake and efflux of malic acid, depending on the organism and cellular context nih.gov. In Schizosaccharomyces pombe, the Mae1p permease is involved in malate transport asm.orgresearchgate.netnih.gov. Studies in Saccharomyces cerevisiae, which inherently has limited carrier-mediated transport for this compound and primarily relies on slow simple diffusion of the undissociated acid, have shown that expressing the S. pombe MAE1 gene significantly increases this compound uptake asm.orgresearchgate.netnih.govresearchgate.net. The Mae1p permease has been characterized as transporting the monoanionic form of L-malate, with its activity influenced by factors such as external pH and the transmembrane proton gradient asm.orgresearchgate.netnih.gov. While a proton symport mechanism has been suggested for malate transport via Mae1p in S. pombe, studies in S. cerevisiae expressing Mae1p did not observe significant proton fluxes, suggesting potential differences in function or the involvement of a proton counterflow asm.orgnih.gov.
Here is a table summarizing some key enzymes and transporters involved in malic acid metabolism and transport mentioned in this article:
| Enzyme/Transporter Name | Role in Malic Acid Metabolism/Transport | Associated Pathway/Mechanism | PubChem CID |
| Pyruvate Carboxylase (PYC) | Catalyzes pyruvate to oxaloacetate | Reductive TCA pathway | 1115 researchgate.net |
| Malate Dehydrogenase (MDH) | Catalyzes oxaloacetate to malate | Reductive TCA pathway, TCA cycle | 447 |
| Isocitrate Lyase (ICL) | Involved in malate biosynthesis | Glyoxylate pathway | 149461 researchgate.net |
| Malate Synthase (MS) | Involved in malate biosynthesis | Glyoxylate pathway | 164720 researchgate.net |
| Oxaloacetate Acetylhydrolase (OAH) | Converts oxaloacetate to oxalate | Byproduct formation | - |
| C4-Dicarboxylate Transporter (DCT) | Exports C4-dicarboxylic acids including malate | Transport across membranes | - |
| Malate Permease (e.g., Mae1p) | Facilitates malate transport | Transport across membranes | - |
Note: PubChem CIDs are provided where readily available for the general compound class or specific well-characterized enzymes. Specific protein CIDs may vary depending on the organism.
Biotechnological Production of Malic Acid
Microbial Fermentation Processes for Malic Acid Production
Various microorganisms, including filamentous fungi, yeasts, and bacteria, can accumulate malic acid as a fermentation product. researchgate.netnih.gov The production typically involves the conversion of carbon sources, such as glucose, glycerol (B35011), or lignocellulosic biomass, into malic acid via different metabolic pathways, primarily the reductive tricarboxylic acid (rTCA) pathway. bohrium.comnih.govmdpi.comresearchgate.net
Fungal Strains in Malic Acid Bioproduction
Filamentous fungi are considered promising hosts for microbial malic acid fermentation, often achieving higher titers compared to yeasts and bacteria. nih.gov Several fungal genera are known for their ability to produce malic acid:
Aspergillus spp.: Aspergillus species are well-known malic acid producers. nih.govresearchgate.net Aspergillus flavus was among the first patented strains for malic acid production, achieving a maximal titer of 113 g/L in 190 hours through process optimization, although its use is limited by the production of aflatoxins. nih.gov Aspergillus oryzae, generally regarded as safe (GRAS), has been investigated as an alternative, with strains like A. oryzae NRRL 3488 producing 30.27 g/L malic acid and A. oryzae DSM1863 producing 39.40 g/L from glycerol and 45.43 g/L from xylose. nih.gov Aspergillus niger is another important industrial workhorse, with engineered strains achieving very high malic acid titers. nih.gov
Penicillium spp.: Several Penicillium species, such as P. viticola 152 and P. sclerotiorum K302, have been reported as good malic acid producers, accumulating up to 131 g/L and 71.67 g/L L-malic acid from glucose, respectively. nih.gov
Ustilago spp.: The yeast-like fungus Ustilago trichophora has shown efficient malic acid production from glycerol. nih.govmdpi.com Adaptive laboratory evolution and process optimization of Ustilago trichophora TZ1 resulted in a final malic acid titer of 196 g/L with a yield of 0.82 g/g and productivity of 0.39 g/L/h in shake flasks. nih.gov In a fed-batch bioreactor, this strain reached 195 g/L with a productivity of 0.74 g/L/h. nih.gov
Aureobasidium spp.: Aureobasidium pullulans is known as a proficient producer of polymalic acid (PMA), a polyester (B1180765) of this compound monomers. nih.govmdpi.comresearchgate.net Malic acid can be obtained through the hydrolysis of PMA. nih.gov Production of PMA by A. pullulans from glucose has reached 47 g/L, and hydrolysis of purified PMA has yielded 144.2 g/L this compound. nih.gov
Here is a table summarizing some reported malic acid production titers by fungal strains:
| Strain | Substrate | Titer (g/L) | Notes | Source |
| Aspergillus flavus | Glucose | 113 | Process optimized, produces aflatoxins | nih.gov |
| Aspergillus oryzae | Glucose | 30.27 | High glucose, nitrogen starvation | nih.gov |
| Aspergillus oryzae | Glycerol | 39.40 | Waste substrate | nih.gov |
| Aspergillus oryzae | Xylose | 45.43 | Renewable carbon source | nih.gov |
| Penicillium viticola | Glucose | 131 | 10 L fermenter | nih.gov |
| Penicillium sclerotiorum | Glucose | 71.67 | 10 L fermenter | nih.gov |
| Ustilago trichophora TZ1 | Glycerol | 196 | Shake flask, evolved strain | nih.gov |
| Ustilago trichophora TZ1 | Glycerol | 195 | Fed-batch bioreactor, evolved strain | nih.gov |
| Aureobasidium pullulans | Glucose | 47 (PMA) | PMA production | nih.gov |
| Aureobasidium pullulans | PMA Hydrolysis | 144.2 | Following purification and hydrolysis of PMA | nih.gov |
Yeast Strains in Malic Acid Bioproduction
Yeasts, particularly Saccharomyces cerevisiae, are widely used as platforms for producing industrial chemicals and have been explored for malic acid fermentation. researchgate.netnih.gov While wild-type S. cerevisiae strains typically produce low levels of malic acid, metabolic engineering can significantly enhance production. nih.gov
Saccharomyces cerevisiae: S. cerevisiae can accumulate this compound through a cytosolic pathway involving pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase. nih.gov Engineered S. cerevisiae strains have achieved malic acid titers of up to 59 g/L in glucose-grown batch cultures with a yield of 0.42 mol/mol glucose through overexpression of key enzymes and transporters. nih.govresearchgate.net
Zygosaccharomyces rouxii: Zygosaccharomyces rouxii is an osmotolerant yeast that has shown potential for malic acid production, with reported titers reaching 75 g/L using a medium with high glucose and glutamic acid concentrations. researchgate.net
Pichia kudriavzevii: Pichia kudriavzevii, known for its multi-stress tolerance, is being explored for the production of various organic acids, including malic acid. oup.comnih.gov Metabolic engineering of acid-tolerant P. kudriavzevii strains, including the introduction of malate transporter genes, has led to improved malic acid titers, reaching up to 199.4 g/L in a 3-L fermentor under low pH conditions. researchgate.netsciepublish.com
Bacterial Strains in Malic Acid Bioproduction
While generally not as prolific natural malic acid producers as some fungi, bacteria can be engineered for malic acid production, often requiring the introduction of heterologous genes and the deletion of competing pathway genes. researchgate.netnih.gov
Thermobifida fusca: A strain of the thermophilic actinobacterium Thermobifida fusca has been shown to produce malic acid from cellulose (B213188) and treated lignocellulosic biomass. mdpi.comdntb.gov.ua An engineered T. fusca strain produced approximately 63 g/L malic acid from 100 g/L cellulose. mdpi.com
Escherichia coli: Escherichia coli is a common host for metabolic engineering. Engineered E. coli strains have been developed for malic acid production, often involving the deletion of genes for by-product formation and the introduction or overexpression of genes involved in malic acid synthesis. researchgate.netnih.govfrontiersin.org Engineered E. coli strains have produced malic acid titers up to 34 g/L with a yield of 1.42 mol/mol glucose. researchgate.netfrontiersin.org
Zymomonas mobilis: Zymomonas mobilis has been investigated for malic acid synthesis by expressing the Escherichia coli malic enzyme gene. researchgate.netnih.gov Expression of this gene under different promoters in Z. mobilis resulted in increased malic acid levels compared to the wild-type strain, with the highest level reaching 2.84 g/L. nih.gov
Metabolic Engineering Strategies for Enhanced Malic Acid Titers and Yields
Metabolic engineering is a crucial approach to improve malic acid production in microbial cell factories. researchgate.netnih.gov Strategies focus on enhancing biosynthetic pathways, optimizing transport systems, eliminating by-product formation, and improving metabolic fluxes. researchgate.netnih.govfrontiersin.org
Overexpression of Key Biosynthetic Enzymes
Enhancing the activity of enzymes involved in malic acid biosynthesis is a common metabolic engineering strategy. nih.govfrontiersin.orgd-nb.info
Pyruvate Carboxylase (PYC): PYC catalyzes the carboxylation of pyruvate to oxaloacetate, a key step in the reductive TCA pathway for malic acid synthesis. researchgate.netnih.govacs.org Overexpression of pyc has been shown to improve malic acid production in various microorganisms, including Saccharomyces cerevisiae and Aspergillus oryzae. nih.govresearchgate.netd-nb.infoacs.org In S. cerevisiae, overexpression of native pyruvate carboxylase (PYC2) significantly increased malic acid accumulation. nih.govnih.gov
Malate Dehydrogenase (MDH): MDH catalyzes the reduction of oxaloacetate to malate. researchgate.netacs.org Overexpression of mdh genes, particularly cytosolic forms, has been demonstrated to enhance malic acid production. nih.govnih.govd-nb.infoacs.org In S. cerevisiae, overexpression of cytosolic malate dehydrogenase (MDH2) led to a significant increase in malic acid accumulation. nih.govnih.gov Combined overexpression of PYC and MDH has been shown to further improve malic acid titers. nih.govd-nb.infoacs.org
Engineering of Malic Acid Transport Systems
Efficient export of malic acid from the cell is essential to prevent product inhibition and achieve high titers. mdpi.comsciepublish.comfrontiersin.orgd-nb.infofrontiersin.org Engineering of malic acid transport systems involves enhancing the activity or expression of native transporters or introducing heterologous transporters. mdpi.comsciepublish.comfrontiersin.orgd-nb.infofrontiersin.org
Deletion or Downregulation of Byproduct Pathways (e.g., Oxalic Acid, Acetic Acid, Succinic Acid)
To improve malic acid production, metabolic engineering strategies often involve minimizing the formation of competing byproducts. Common byproducts observed during microbial malic acid biosynthesis include fumaric acid, succinic acid, lactic acid, formic acid, citric acid, and acetic acid sciepublish.com. The accumulation of these byproducts reduces the carbon flux directed towards malic acid and can complicate downstream separation and purification processes sciepublish.com.
Strategies to mitigate byproduct formation include the deletion or downregulation of genes encoding key enzymes in competing pathways. For instance, reducing the activity of enzymes involved in the production of oxalic acid, acetic acid, and succinic acid can redirect metabolic intermediates towards malic acid synthesis sciepublish.com. While specific examples of gene deletions for oxalic and acetic acid were not detailed in the search results, succinic acid is a close neighbor to malic acid in the TCA cycle, and its production can compete for shared precursors swinburne.edu.au. Efforts to reduce succinic acid accumulation often involve modifying the TCA cycle or alternative pathways that lead to succinate (B1194679) formation sciepublish.com.
Enhancement of Metabolic Fluxes towards Malic Acid
Enhancing the metabolic flux towards malic acid is a crucial strategy for increasing production titers. This can be achieved by reinforcing the malic acid synthesis pathway, primarily the reductive TCA (rTCA) pathway, which is favored for its high theoretical yield sciepublish.comfrontiersin.org. Overexpression of key enzymes in the rTCA pathway, such as pyruvate carboxylase (Pyc) and malate dehydrogenase (Mdh), has been shown to improve malic acid production in various microorganisms sciepublish.comfrontiersin.org. For example, simultaneous overexpression of pyc2 and mdh3 in Saccharomyces cerevisiae improved malic acid production sciepublish.com.
Furthermore, enhancing the transport of malic acid out of the cell can alleviate product inhibition and further increase production sciepublish.com. Introducing or enhancing the expression of malate transporter genes, such as SpMAE1 from Schizosaccharomyces pombe, has successfully improved malic acid titers in yeast strains sciepublish.com. In S. cerevisiae, a variant of SpMae enhanced export capacity, leading to a significant increase in malic acid concentration sciepublish.com. Similarly, overexpressing native C4-dicarboxylic acid transporters in Aspergillus species has also shown positive effects on malic acid production sciepublish.com.
Strengthening the metabolic flux from the carbon source towards the malic acid precursor, pyruvate, can also contribute to higher malic acid titers frontiersin.org. For instance, overexpression of endogenous 6-phosphofructokinase (pfk) in Aspergillus oryzae to enhance the metabolic flux from glucose resulted in increased malic acid production frontiersin.org.
Adaptive Laboratory Evolution for Malic Acid Production
Adaptive laboratory evolution (ALE) is a powerful technique used to improve microbial strains for desired phenotypes, including enhanced malic acid production and utilization of less conventional substrates sciepublish.comfrontiersin.orgresearchgate.netfrontiersin.org. ALE involves culturing microorganisms under specific selective pressures over many generations, allowing beneficial mutations to accumulate frontiersin.orgfrontiersin.org.
ALE has been successfully applied to improve glycerol uptake and this compound synthesis efficiency in Ustilago trichophora sciepublish.comfrontiersin.org. An evolved strain of U. trichophora showed significantly increased growth and production rates, leading to a high final malic acid titer sciepublish.comfrontiersin.org. ALE has also been used to improve microbial characteristics such as the ability to utilize non-preferred carbon sources for malic acid production frontiersin.org. Furthermore, ALE has been demonstrated to activate latent metabolic pathways and enhance substrate tolerance in microorganisms frontiersin.org.
Data Table: Examples of Malic Acid Production by Engineered Microorganisms
| Microorganism | Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | Overexpression of pyc2 and mdh3 | Glucose | 59 | 0.18 mol/mol | 0.18 | sciepublish.com |
| Saccharomyces cerevisiae | Overexpression of MDHΔSKL, PYC2, and SpMae1 transporter; Pyruvate optimization | Glucose | 232.9 | Not specified | Not specified | nih.gov |
| Pichia kudriavzevii | Introduction of SpMAE1 transporter | Not specified | 43.8 | Not specified | Not specified | sciepublish.com |
| Aspergillus oryzae | Overexpression of native C4-dicarboxylic acid transporter | Not specified | Improved | Not specified | Not specified | sciepublish.com |
| Aspergillus oryzae | Overexpression of pfk | Glucose | 165 | 0.68 g/g | 1.38 | frontiersin.org |
| Ustilago trichophora | Adaptive Laboratory Evolution | Glycerol | 196 | 0.82 g/g | 0.39 | frontiersin.org |
| Ustilago trichophora | Overexpression of mdh1, mdh2, ssu1, ssu2 in ALE strain | Glycerol | 120 | Increased by 54% | Not specified | frontiersin.org |
Note: Yields are provided as reported in the source, either g malic acid per g substrate or mol malic acid per mol substrate.
Substrate Utilization in Microbial Malic Acid Production
The choice of substrate significantly impacts the economic feasibility and sustainability of microbial malic acid production sciepublish.comnih.govsci-hub.se. While glucose is a widely used fermentable sugar, research is increasingly focused on utilizing cheaper and more sustainable carbon sources sciepublish.comnih.govsci-hub.se.
Glucose and Other Fermentable Sugars
Glucose is the most commonly used fermentable substrate in microbial this compound production sciepublish.commdpi.com. Many wild-type and engineered microorganisms, including filamentous fungi like Aspergillus and Penicillium species, and yeasts such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii, can produce malic acid from glucose nih.gov.
Studies have demonstrated high malic acid titers and yields using glucose as the carbon source with engineered strains. For example, an engineered E. coli strain produced 33.9 g/L L-MA with a yield of 1.42 mol/mol glucose in a fed-batch fermentation process sciepublish.com. Another engineered S. cerevisiae strain achieved a titer of 232.9 g/L without neutralizers using glucose nih.gov. Penicillium sclerotiorum K302 accumulated up to 71.67 g/L this compound from glucose in 10 L fermenters nih.gov. Aspergillus flavus has also achieved high malic acid titers from glucose nih.govmdpi.com.
Other fermentable sugars, such as xylose, are also being investigated, particularly in the context of utilizing lignocellulosic biomass mdpi.com. However, efficient utilization of xylose for malic acid production can be challenging for some microorganisms due to the lack of specific transporters and enzymes nih.gov.
Crude Glycerol and Biofuel Coproducts
Crude glycerol, a major byproduct of biodiesel production, represents a promising and inexpensive carbon source for microbial malic acid synthesis sciepublish.comnih.govsci-hub.semdpi.comwalshmedicalmedia.com. Utilizing crude glycerol can improve the economic competitiveness of bio-based malic acid production sci-hub.se.
Several microorganisms have been shown to produce malic acid from crude glycerol. Aspergillus species have demonstrated the ability to synthesize malic acid from crude glycerol mdpi.comwalshmedicalmedia.com. Ustilago trichophora is another notable microorganism that efficiently produces malic acid from glycerol and crude glycerol sciepublish.comfrontiersin.orgresearchgate.netmdpi.com. Adaptive laboratory evolution has been successfully applied to improve the utilization of glycerol for malic acid production in U. trichophora, resulting in high titers sciepublish.comfrontiersin.org.
Other biofuel coproducts, such as thin stillage from corn-based ethanol (B145695) production, can also be used to support microbial malic acid production researchgate.netmdpi.com. The composition of these coproducts can influence the level of malic acid produced mdpi.com.
Lignocellulosic Biomass and Agricultural Residues
Lignocellulosic biomass and agricultural residues are abundant and renewable resources that can serve as sustainable feedstocks for microbial malic acid production sciepublish.comresearchgate.netmdpi.comresearchgate.netscirp.org. Utilizing these low-cost materials is crucial for developing economically viable bio-based processes nih.govsci-hub.se.
However, the utilization of lignocellulosic biomass presents challenges, primarily the need for pretreatment and enzymatic hydrolysis to break down complex polymers into fermentable sugars like glucose and xylose mdpi.comscirp.org. The cost of enzymes for this hydrolysis can be a significant factor mdpi.com.
Despite these challenges, research has shown promising results. Hydrolyzed corn straw has been used as a substrate for malic acid synthesis by Rhizopus delemar mdpi.com. A mutant strain of R. delemar was able to produce a high titer of malic acid from corn straw hydrolysate frontiersin.orgnih.gov. A strain of the thermophilic actinobacterium Thermobifida fusca has been shown to produce malic acid from cellulose and treated lignocellulosic biomass mdpi.comresearchgate.net. Agricultural biomass converted to syngas or biooil is also being explored as a substrate for fungal bioconversion to malic acid mdpi.comresearchgate.net. Additionally, fruit pomace, an agricultural residue, contains sugars and malic acid and can be utilized by yeasts and fungi for the production of valuable organic acids, including malic acid semanticscholar.org.
| Substrate Type | Examples of Substrates | Microorganisms | Notes | Reference |
| Fermentable Sugars | Glucose, Xylose | Aspergillus, Penicillium, S. cerevisiae, Z. rouxii, E. coli, A. tropicalis | Most widely used, efficient with engineered strains. Xylose utilization can be challenging. | sciepublish.comnih.govmdpi.comnih.gov |
| Crude Glycerol & Biofuel Coproducts | Crude glycerol, Thin stillage | Aspergillus, Ustilago trichophora | Promising low-cost alternatives. | sciepublish.comnih.govsci-hub.seresearchgate.netmdpi.comwalshmedicalmedia.com |
| Lignocellulosic Biomass & Residues | Corn straw, Cellulose, Corn stover, Fruit pomace | Rhizopus delemar, Thermobifida fusca, Aspergillus, Yeasts, Fungi | Requires pretreatment and hydrolysis. Sustainable and abundant. | sciepublish.comresearchgate.netmdpi.comresearchgate.netscirp.orgresearchgate.netsemanticscholar.org |
Data Table: Malic Acid Production from Various Substrates
| Microorganism | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Aspergillus flavus | Glucose | 113 | Not specified | Not specified | nih.gov |
| Penicillium sclerotiorum K302 | Glucose | 71.67 | Not specified | Not specified | nih.gov |
| Zygosaccharomyces rouxii V19 | Glucose | 74.90 | 0.52 mol/mol | Not specified | nih.gov |
| E. coli engineered | Glucose | 33.9 | 1.42 mol/mol | Not specified | sciepublish.com |
| S. cerevisiae engineered | Glucose | 232.9 | Not specified | Not specified | nih.gov |
| Aspergillus niger ATCC 12486 | Crude glycerol | 23 | Not specified | Not specified | nih.gov |
| Ustilago trichophora TZ1 | Crude glycerol | 196 | 0.82 g/g | 0.39 | frontiersin.org |
| Rhizopus delemar HF-121 | Corn straw hydrolysate | >120 | Not specified | 2.03 | frontiersin.orgnih.gov |
| Thermobifida fusca muC-16 | Cellulose | ~63 | Not specified | Not specified | researchgate.net |
| Thermobifida fusca muC-16 | Milled corn stover | 21.5 | Not specified | Not specified | researchgate.net |
Note: Yields and productivity are provided as reported in the source.
Acetate (B1210297) as a Carbon Source
While glucose is a commonly used carbon source for malic acid production, the utilization of inexpensive biomass-based substrates containing acetate is being explored to reduce production costs. d-nb.infonih.gov Acetate is a byproduct in lignocellulosic hydrolysates and fast pyrolysis products and can also be synthesized by acetogens during syngas fermentation. d-nb.infonih.gov
Studies have evaluated the potential of acetate as a carbon source for Aspergillus oryzae. d-nb.infonih.gov A. oryzae DSM 1863 has been shown to utilize acetate for both biomass formation and malic acid synthesis. d-nb.infonih.gov Different acetate concentrations affect fungal morphology, with pellet-like structures observed at low concentrations and filamentous structures at high concentrations. d-nb.infonih.gov An acetic acid concentration of 45 g/L was found to be optimal for malic acid production with A. oryzae, resulting in a product concentration of 8.44 ± 0.42 g/L after 192 hours. d-nb.infonih.gov The addition of low concentrations of glucose (5-15 g/L) to acetate medium can be beneficial, leading to a lower time point of maximum productivity and an increase in malic acid yield. d-nb.infonih.gov For instance, using 45 g/L acetic acid and 15 g/L glucose, a maximum malic acid concentration of 14.18 ± 0.09 g/L was achieved, corresponding to a yield of 0.24 g/g total substrate. d-nb.info
The presence of calcium carbonate (CaCO₃), a pH regulator commonly used in glucose-based malate production, is also crucial for malic acid production with acetate. d-nb.infonih.gov
Table 1: Malic Acid Production with Acetate as Carbon Source by Aspergillus oryzae
| Acetate Concentration (g/L) | Glucose Concentration (g/L) | Malic Acid Titer (g/L) | Cultivation Time (h) | Yield (g/g total substrate) |
| 45 | 0 | 8.44 ± 0.42 | 192 | - |
| 45 | 5 | - | - | - |
| 45 | 10 | - | - | - |
| 45 | 15 | 14.18 ± 0.09 | - | 0.24 |
Fermentation Process Optimization for Malic Acid Bioproduction
Optimizing fermentation processes is crucial for enhancing malic acid productivity and yield to compete with petrochemical synthesis routes. frontiersin.org This involves understanding the physiological characteristics of high-producing strains, implementing effective bioreactor cultivation strategies, and controlling environmental factors. frontiersin.orgfrontiersin.orgresearchgate.net
Physiological Characterization of High-Producing Strains
Physiological characterization of high malic acid-producing strains provides insights into their metabolic pathways and responses to different conditions. frontiersin.orgresearchgate.net For example, studies on high malic acid-producing strains of Saccharomyces cerevisiae isolated from sake mash revealed that stress response genes were commonly upregulated, while thiamine (B1217682) synthesis genes were downregulated. researchgate.net
In Aspergillus oryzae, metabolic flux analysis using ¹³C-labeled glucose indicated a very high flux through the glyoxylate (B1226380) shunt and almost no flux through the isocitrate dehydrogenase reaction in malic acid-producing strains. frontiersin.org Engineered A. oryzae strains overexpressing genes involved in the reductive cytosolic TCA branch, such as pyruvate carboxylase, malate dehydrogenase, and a malic acid transporter, have shown significantly increased specific production rates and yields. chalmers.seresearchgate.net For instance, an engineered A. oryzae strain, 2103a-68, demonstrated a maximum specific production rate of 1.87 mmol (g dry weight)⁻¹ h⁻¹ and a yield of 1.49 mol mol⁻¹ on glucose. researchgate.net
Bioreactor Cultivation Strategies (e.g., Batch, Fed-Batch, Repeated-Batch)
Different bioreactor cultivation strategies, including batch, fed-batch, and repeated-batch fermentation, are employed to improve malic acid production. frontiersin.orgchalmers.sefrontiersin.orgmdpi.comthegoodscentscompany.comresearchgate.netmpg.deinfors-ht.com
In batch fermentation, all nutrients are provided at the beginning, which can lead to substrate depletion and product inhibition, limiting biomass and product yields. frontiersin.orginfors-ht.com Fed-batch fermentation involves the controlled addition of substrate over time, which can extend the production phase and increase product concentrations. frontiersin.orginfors-ht.com Repeated-batch fermentation involves periodically removing a portion of the culture and replacing it with fresh medium, allowing for continuous production and mitigating product inhibition. frontiersin.orginfors-ht.com
Studies comparing these strategies for malic acid production with Aspergillus oryzae have shown that repeated-batch cultivation can lead to higher productivities and extended production times compared to batch or fed-batch processes. frontiersin.orgresearchgate.netdntb.gov.ua For example, repeated-batch cultivation with A. oryzae DSM 1863 achieved continuous malic acid production over multiple cycles, reaching up to 178 g/L this compound with a maximum productivity of 0.90 ± 0.05 g/L/h. frontiersin.orgdntb.gov.ua This was significantly higher than the productivity achieved in batch processes. frontiersin.orgdntb.gov.ua
Repeated-batch fermentation of poly(β-L-malic acid) (PMA) by Aureobasidium melanogenum has also demonstrated increased yield and productivity compared to batch fermentation. nih.gov
Table 2: Comparison of Bioreactor Cultivation Strategies for Malic Acid Production
| Strategy | Description | Advantages | Disadvantages | Example Organism and Results |
| Batch | All nutrients added at the start. Closed system. | Simple, suitable for rapid experiments. | Limited yield and productivity, substrate depletion, product inhibition. infors-ht.com | A. oryzae: 73 g/L after 60 h. nih.gov |
| Fed-Batch | Substrate added over time. | Extended production phase, higher titers. | Can be more complex to control. | A. niger: 201.24 g/L, 0.93 g/L/h productivity. frontiersin.org A. oryzae: 165 g/L, 1.38 g/L/h productivity. nih.gov |
| Repeated-Batch | Partial harvest and media replacement. | Continuous production, mitigates product inhibition, higher productivity. | Requires careful optimization of cycles and nutrient availability. researchgate.netnih.gov | A. oryzae: Up to 178 g/L, 0.90 ± 0.05 g/L/h maximum productivity. frontiersin.orgdntb.gov.ua |
Environmental Factor Control (e.g., pH, Nitrogen Starvation, Temperature)
Environmental factors significantly influence microbial malic acid production. Control of parameters such as pH, nitrogen availability, and temperature is essential for optimizing fermentation. chalmers.sempg.denih.govmdpi.comwikipedia.orgresearchgate.netscielo.org.za
pH: pH control is critical during malic acid fermentation, as the accumulation of organic acids can lower the pH and inhibit microbial activity. frontiersin.orgmdpi.com The addition of neutralizing agents like calcium carbonate is commonly used to maintain pH stability. frontiersin.orgd-nb.infonih.govresearchgate.netmdpi.com Maintaining a suitable pH range is also important for the activity of enzymes involved in malic acid biosynthesis. mdpi.com In some cases, increasing the pH above 7 has been associated with the hydration of fumaric acid to malic acid. mdpi.com
Nitrogen Starvation: Nitrogen starvation has been identified as a condition that can induce high malic acid production in some microorganisms, particularly filamentous fungi like Aspergillus oryzae. chalmers.sefrontiersin.org Under nitrogen limitation and excess carbon source, these fungi can accumulate malic acid via a reductive branch of the TCA cycle in the cytosol. frontiersin.org Nitrogen supplementation has also been shown to be essential for prolonged malic acid production in repeated-batch cultivations. frontiersin.orgdntb.gov.ua
Temperature: Cultivation temperature affects microbial growth and metabolic pathways, influencing the yield and productivity of malic acid. researchgate.netnih.govmdpi.com Studies with Aspergillus oryzae using acetate as a carbon source showed that temperature affects the ratio between malic acid and the byproduct succinic acid. researchgate.netnih.gov A temperature of 32°C resulted in the highest malate share, while 38°C led to a lower malate share and higher succinate production. nih.gov
Production of Poly(malic acid) and Subsequent Hydrolysis to Malic Acid
An alternative approach to direct malic acid fermentation is the microbial production of poly(β-L-malic acid) (PMA) and its subsequent hydrolysis to this compound. chalmers.sefrontiersin.orgnih.govmdpi.comthegoodscentscompany.comresearchgate.netnih.govresearchgate.nettandfonline.com PMA is a water-soluble, biodegradable polyester that can be produced by microorganisms such as Aureobasidium pullulans. mdpi.comnih.govresearchgate.nettandfonline.com
This process involves fermenting a carbon source to produce PMA, followed by the acid hydrolysis of PMA to yield pure malic acid. mdpi.comnih.govresearchgate.net Acid hydrolysis of PMA can be achieved using agents like 2 M sulfuric acid at elevated temperatures (e.g., 85°C). mdpi.comnih.gov This hydrolysis follows first-order reaction kinetics. nih.gov
The production of PMA followed by hydrolysis offers several potential advantages, including potentially higher product titers and easier downstream processing compared to direct malic acid fermentation, which can be limited by end-product inhibition. nih.govresearchgate.net Studies have reported high PMA titers equivalent to 87.6 g/L of malic acid in free-cell fermentation and 144.2 g/L in fed-batch fermentation with immobilized A. pullulans. nih.gov
Table 3: Poly(malic acid) Production and Hydrolysis to Malic Acid
| Microorganism | Carbon Source(s) | Process Type | PMA Titer (g/L malic acid equivalent) | Productivity (g/L/h) | Hydrolysis Method |
| Aureobasidium pullulans | Glucose | Free-cell fermentation | 87.6 | 0.61 | Acid hydrolysis (e.g., 2M H₂SO₄ at 85°C) mdpi.comnih.gov |
| Aureobasidium pullulans | Glucose | Fed-batch (immobilized cells) | 144.2 | 0.74 | Acid hydrolysis |
| Aureobasidium melanogenum | Malt syrup | Batch fermentation | 55.53 ± 1.72 | - | - |
| Aureobasidium melanogenum | Malt syrup | Fed-batch fermentation | 124.07 ± 2.28 | - | - |
| Aureobasidium melanogenum | Malt syrup | Repeated-batch fermentation | 64.06 (average over 3 batches) | 0.56 | - |
Physiological and Biochemical Roles of Malic Acid in Biological Systems
Role in Plant Metabolism and Physiology
Malic acid is a highly active intermediate in plant metabolism, participating in both anabolic reactions like dark carbon dioxide fixation and catabolic processes such as those occurring during fruit ripening. openagrar.de
Carbon Dioxide Assimilation (C4 and CAM Photosynthesis)
Malic acid plays a central role in the carbon fixation pathways of C4 and Crassulacean Acid Metabolism (CAM) plants, acting as a key intermediate in concentrating CO₂ for the Calvin cycle. frontiersin.orgwikipedia.orgebsco.com
In C4 photosynthesis, CO₂ is initially fixed in mesophyll cells by PEP carboxylase into oxaloacetate, which is then rapidly converted to malate (B86768). frontiersin.orgbrainly.com Malate is transported from the mesophyll cells to the bundle sheath cells, where it is decarboxylated by malic enzyme (ME), releasing CO₂ at a high concentration around RuBisCO, the enzyme responsible for carbon fixation in the Calvin cycle. frontiersin.orgbrainly.comkhanacademy.org This spatial separation of CO₂ fixation minimizes photorespiration, enhancing photosynthetic efficiency, especially in hot and dry conditions. brainly.comkhanacademy.org
CAM plants, adapted to arid environments, utilize a temporal separation of carbon fixation. ebsco.comkhanacademy.orgwikipedia.org At night, when stomata are open to reduce water loss, CO₂ is fixed into malic acid and stored in the plant's vacuoles. ebsco.comwikipedia.orgasu.edu During the day, when stomata are closed, the stored malic acid is transported out of the vacuole and decarboxylated, providing a continuous supply of CO₂ for the Calvin cycle in the chloroplasts. ebsco.comwikipedia.orgasu.edu This mechanism allows CAM plants to conserve water while still performing photosynthesis. khanacademy.orgwikipedia.orgasu.edu
Carbon Transport and Storage Mechanisms
Malic acid functions as a transport vehicle for carbon within plant tissues. In C4 plants, it shuttles carbon from mesophyll to bundle sheath cells. openagrar.de In CAM plants, malic acid serves as a temporary carbon reservoir, accumulating in vacuoles during the night. wikipedia.orgresearchgate.netdrygrow.org This vacuolar storage constitutes a major carbon pool and can also act as a potential substrate for respiration. frontiersin.org The transport of malate across the vacuolar membrane is facilitated by specific transporters, such as malic acid permeases. researchgate.netresearchgate.net
Regulation of Metabolic Reactions in Plant Cells
Malic acid is involved in regulating various metabolic reactions in plant cells, often linking different metabolic pathways across organelles. frontiersin.orgresearchgate.net It plays a role in the regulation of stomatal opening and closing by providing counter ions for potassium uptake in guard cells. frontiersin.org The concentration of malic acid in guard cells is significantly higher when stomata are open compared to when they are closed. frontiersin.org Malic acid also contributes to maintaining cellular osmotic potential, stabilizing cytoplasmic pH, and regulating ion uptake balance in plant roots. mdpi.com
Impact on Photosynthetic Capacity and Biomass Accumulation
Malic acid can positively influence photosynthetic capacity and biomass accumulation in plants. Studies have shown that malic acid can enhance photosynthesis by increasing chlorophyll (B73375) content and mitigating stress-induced damage to photosynthetic structures. frontiersin.orgplos.orgnih.gov This improved photosynthetic performance contributes to increased plant biomass. frontiersin.orgnih.gov For instance, applying malic acid has been shown to potentially improve the photosynthetic capacity of grape leaves and significantly increase plant biomass. frontiersin.org In Salix variegata under cadmium stress, malic acid treatment enhanced the net photosynthesis rate and increased shoot and total biomass accumulation. nih.gov
Involvement in Plant Growth and Development
Malic acid plays an important physiological function during plant growth. frontiersin.org It has been described as having a biological "phytohormone" effect, promoting the growth of seedlings. frontiersin.org Malic acid is also a component of rhizosphere exudates and is vital for crop growth. frontiersin.org Exogenous application of malic acid has been shown to promote plant growth in various species, including quinoa under saline-alkali stress and sunflowers. plos.orgmdpi.com Research indicates that malic acid can improve fruit quality and nutrient uptake, as observed in grapes and pears. frontiersin.org
Responses to Environmental Stresses (e.g., Drought, Salinity, Temperature)
Malic acid and its related enzymes, particularly malic enzyme (ME), are involved in plant responses to various environmental stresses, including drought, salinity, and temperature extremes. mdpi.comnih.govresearchgate.netnih.govajol.info ME participates in coping with these stresses by increasing water use efficiency, improving photosynthesis, and providing reducing power (NADPH). nih.govresearchgate.net
Under drought stress, the activity of NADP-ME can change, and the accumulation of malic acid has been observed in some wheat genotypes. nih.govtubitak.gov.tr Malic acid can act as an osmotic adjustment substance, helping plants balance higher solute concentrations caused by low temperatures. nih.gov It can also serve as an additional carbon source to support photosynthesis when the photosystem is damaged by cold stress. nih.gov Under salt stress, malic acid can accumulate in cells to balance excess sodium ions. nih.gov The expression of ME genes and the accumulation of ME protein have been observed in various plants under salt stress. mdpi.comnih.gov Exogenous application of malic acid has been shown to alleviate cadmium toxicity in Miscanthus sacchariflorus by enhancing photosynthetic capacity and reducing reactive oxygen species accumulation. nih.gov
Interactions with Rhizosphere Microbial Communities
Malic acid is a significant component of root exudates, the organic compounds released by plant roots into the surrounding soil (rhizosphere). These exudates are pivotal in mediating interactions between plants and soil microbial communities. Malic acid's presence in the rhizosphere influences nutrient availability, shapes microbial community composition, and facilitates the recruitment of beneficial microorganisms.
Influence on Soil Nutrient Cycling (e.g., Phosphorus, Nitrogen, Potassium)
Malic acid contributes to the cycling of essential soil nutrients, particularly phosphorus. It can increase the availability of soil phosphorus by dissolving insoluble phosphate (B84403) compounds, such as those bound to iron, aluminum, and calcium researchgate.netresearchgate.netcabidigitallibrary.org. This occurs through the chelation of metal ions and the lowering of soil pH, which helps to release adsorbed phosphorus, making it more accessible for plant uptake researchgate.netcabidigitallibrary.orgnih.govfrontiersin.org. Studies have shown that malic acid combined with NPK fertilizer can increase soil available phosphorus content and ultimately enhance phosphorus absorption by plants like grapes nih.govfrontiersin.org.
Furthermore, malic acid is linked to nitrogen metabolism in the rhizosphere. Its secretion can have a negative correlation with the activity of ammonia-oxidizing bacteria and can decrease nitrate-nitrogen content in the soil nih.govfrontiersin.org. Malic acid is also described as an important energy source for bacterial respiration in the nodules of nitrogen-fixing bacteria frontiersin.org. While less extensively documented than its role in phosphorus and nitrogen, malic acid has been shown to promote the absorption of potassium by grapes, contributing to its accumulation in fruits nih.govfrontiersin.org.
Regulation of Root Metabolites and Beneficial Microorganism Recruitment
As a major organic acid in root secretions, malic acid acts as a signal to beneficial rhizosphere bacteria, influencing root metabolites and facilitating the recruitment of these microorganisms nih.govnih.gov. Plants can selectively secrete malic acid, and this secretion can be induced by factors such as foliar pathogens nih.govresearchgate.netfrontiersin.org. Elevated levels of malic acid in the rhizosphere have been shown to promote the colonization and biofilm formation of beneficial bacteria like Bacillus subtilis on plant roots nih.govresearchgate.net. This selective signaling and recruitment highlight the sophisticated nature of plant-microbe interactions mediated by root exudates like malic acid nih.govnih.govresearchgate.net.
Chemotactic Response of Beneficial Microbes
Malic acid serves as a chemoattractant for various beneficial soil bacteria, guiding their movement towards plant roots cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.govresearchgate.nettamu.edu. Research has demonstrated that malic acid induces a stronger chemotactic response and swarming motility in beneficial bacteria such as Bacillus amyloliquefaciens compared to other organic acids like citric acid, succinic acid, or fumaric acid nih.gov. Capillary chemotaxis assays have confirmed the positive chemotactic ability of bacteria like Bacillus subtilis towards malic acid, indicating a dose-dependent attraction cdnsciencepub.comresearchgate.netoup.com. This chemotactic response is a key mechanism by which beneficial microbes are recruited to the rhizosphere, where they can confer benefits to the plant nih.govcdnsciencepub.comresearchgate.netresearchgate.netoup.comoup.com.
Role in Microbial Metabolism
Malic acid is a central molecule in microbial metabolism, functioning as a key intermediate in energy production pathways and serving as a versatile carbon source for various microorganisms.
Intermediate in the Tricarboxylic Acid (TCA) Cycle
Malic acid, in its anionic form malate, is a crucial intermediate in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle wikipedia.orgcore.ac.uknih.govfrontiersin.orgfishersci.seresearchgate.netnih.govasm.orgmpg.deresearchgate.net. This metabolic pathway is central to aerobic respiration in many organisms, including bacteria, yeasts, and plants wikipedia.orgnih.gov. Within the TCA cycle, malate is formed from fumarate (B1241708) through the action of the enzyme fumarase and is subsequently oxidized to oxaloacetate by malate dehydrogenase core.ac.uknih.gov. This reaction is vital for the continuous operation of the cycle, facilitating the complete oxidation of acetyl-CoA and the generation of ATP through oxidative phosphorylation. Malate can also be formed through anaplerotic reactions, which replenish TCA cycle intermediates wikipedia.org.
Carbon Source Utilization and Metabolic Adaptability (e.g., Candida albicans)
Many microorganisms possess the metabolic machinery to utilize malic acid as a carbon source for growth and energy production frontiersin.orgcore.ac.uknih.govresearchgate.net. The ability to metabolize malic acid can contribute to the metabolic adaptability of microbes, allowing them to thrive in diverse environments where other carbon sources may be limited core.ac.ukasm.orgekb.egresearchgate.net.
Participation in Malo-ethanolic Fermentation in Yeasts
While primarily known for its roles in aerobic respiration, malic acid also participates in fermentation processes in certain microorganisms, particularly yeasts. Malo-ethanolic fermentation involves the conversion of malic acid to ethanol (B145695) and carbon dioxide. This pathway is distinct from the more common alcoholic fermentation where sugars are converted to ethanol and CO₂. This process can impact the acidity and flavor profile of fermented products.
Biochemical Roles in Human and Animal Metabolism
In human and animal metabolism, malic acid serves as a crucial intermediate and modulator in several key biochemical pathways.
Intermediate in Core Metabolic Pathways
Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle fishersci.seconsensus.app. This central metabolic pathway occurs in the mitochondria of aerobic organisms and is responsible for generating a significant portion of cellular energy through the oxidation of acetyl-CoA wikipedia.orgwikipedia.org. In the TCA cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that also produces NADH. Oxaloacetate then condenses with acetyl-CoA to initiate another round of the cycle wikipedia.orgwikipedia.org.
Beyond the TCA cycle, malic acid and its related metabolic conversions are involved in other pathways, including gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Oxaloacetate, derived from malate, is a key intermediate in this pathway wikipedia.org.
The involvement of malic acid in these core metabolic pathways highlights its fundamental role in energy production and the interconversion of metabolites.
Table 1: Key Intermediates of the Citric Acid Cycle including Malic Acid
| Compound | Role in TCA Cycle | PubChem CID |
| Citric Acid | Formed by condensation of Acetyl-CoA and Oxaloacetate | 311 rmreagents.comguidetopharmacology.orguni.lu |
| Isocitric Acid | Isomer of Citric Acid | 1198 iiab.menih.govuni.lu |
| alpha-Ketoglutaric Acid | Oxidative decarboxylation of Isocitrate | 51 bmrb.ionih.gov |
| Succinyl-CoA | Oxidative decarboxylation of alpha-Ketoglutarate | 92133 wikipedia.orgnih.govnih.govmetabolomicsworkbench.org |
| Succinic Acid | Cleavage of Succinyl-CoA | 1110 wikipedia.orgguidetopharmacology.orgfishersci.seuni.lunih.gov |
| Fumaric Acid | Oxidation of Succinic Acid | |
| Malic Acid | Hydration of Fumaric Acid | 525 nih.govguidetopharmacology.orgmpg.de |
| Oxaloacetic Acid | Oxidation of Malic Acid | 970 wikipedia.orgfishersci.fifishersci.sempg.de |
| Acetyl-CoA | Enters the cycle by combining with Oxaloacetate | 444493 wikipedia.orgnih.govmetabolomicsworkbench.orgguidetopharmacology.org |
Modulation of Host Metabolic Profiles
Research indicates that malic acid can modulate host metabolic profiles. Studies have explored the effects of malic acid supplementation on metabolism in animals. For instance, maternal malic acid supplementation has been shown to influence serum metabolic profiles in sows during late pregnancy researchgate.net. These modulatory effects can be linked to malic acid's involvement in central metabolic pathways and its potential interactions with other metabolic processes. The modulation of metabolic profiles by malic acid may contribute to observed physiological effects in the host consensus.appmdpi.com.
Influence on Antioxidant Capacity
Malic acid has been suggested to influence antioxidant capacity in biological systems. Studies have indicated that malic acid can enhance antioxidant enzyme activities and help reduce oxidative stress consensus.appconsensus.app. This effect has been observed in animal studies, where malic acid supplementation was associated with improved antioxidant status researchgate.net. The mechanisms by which malic acid exerts these antioxidant effects may involve direct free radical scavenging activity or indirect modulation of cellular antioxidant defense systems. Research suggests a link between malic acid's influence on gut microbiota and host metabolic profiles and its ability to ameliorate oxidative stress consensus.appmdpi.com.
Malic Acid As a Chiral Building Block and in Derivative Synthesis
Enantioselective Synthesis Utilizing Malic Acid Chirality
The intrinsic chirality of malic acid is directly exploited in enantioselective synthesis to dictate the stereochemical outcome of chemical reactions. L-Malic acid is widely recognized as a natural chiron due to its ready availability in enantiopure form. magtech.com.cn While less common in nature, D-malic acid is also commercially accessible, albeit at a higher cost. magtech.com.cn The enantioselective synthesis of malic acid enantiomers can be achieved through biocatalytic methods. For instance, the enantioselective reduction of sodium diethyl oxalacetate (B90230) by fermenting baker's yeast (Saccharomyces cerevisiae) predominantly yields (S)-diethyl malate (B86768) with high optical purity. rsc.org Certain other microorganisms, including Candida utilis, Aspergillus niger, and Lactobacillus fermentum, have demonstrated a preference for reducing the same substrate to the (R)-diethyl malate enantiomer. rsc.org Furthermore, enzymatic hydrolysis of racemic (R,S)-malate using enzymes like pig liver esterase (PLE) can furnish (R)-dimethyl malate with a high enantiomeric excess. rsc.org
The chirality of malic acid can also be integrated into the design of novel chiral ionic liquids, which find applications in various enantioselective transformations. researchgate.net The synthesis of novel pyrrolidinium (B1226570) salts derived from (S)-malic acid exemplifies this approach, showcasing their potential as chiral ionic liquids for enantioselective processes. researchgate.net
Transformation into Advanced Chiral C4 Building Blocks
Malic acid serves as a precursor for the synthesis of a diverse range of advanced chiral C4 building blocks through both classical and contemporary synthetic strategies. magtech.com.cn These transformations capitalize on the reactivity of malic acid's functional groups and its defined stereochemistry. For example, enantiopure 3-hydroxy-γ-butyrolactones, valuable C3-C4 chiral building blocks, can be synthesized from malic acid. researchgate.net These synthetic routes often involve key reactions such as reduction, protection, and cyclization. researchgate.net
Optically active C4 building blocks can also be ultimately derived from maleic acid, which itself can be accessed from malic acid on a significant scale. researchgate.net These derived building blocks can then be further elaborated into crucial intermediates for enantioselective synthesis. researchgate.net
Applications in Total Synthesis of Complex Natural Products
Malic acid and its derivatives are frequently employed as starting materials and intermediates in the total synthesis of intricate natural products. magtech.com.cn Its pre-existing chiral center simplifies the synthetic design for accessing chiral natural products with defined absolute configurations.
A notable example is the total synthesis of the natural herbicide (+)-cornexistin, which has been successfully accomplished starting from D-malic acid. nih.govd-nb.info This synthesis involves a sequence of key reactions, including the Nozaki-Hiyama-Kishi reaction, the Evans-aldol reaction, and an intramolecular alkylation to construct the challenging nine-membered carbocyclic core of the molecule. nih.govd-nb.info
Another significant application is the first enantioselective total synthesis of (+)-brasilenyne, where L-(S)-malic acid served as the starting material. researchgate.net This synthesis featured the construction of an oxonin core and the creation of a propargylic stereogenic center with the asymmetric induction effectively controlled by the malic acid residue. researchgate.net
This compound has also demonstrated its utility as a chiral auxiliary and building block in the asymmetric synthesis of natural products such as (S)-(-)-crispine A. x-mol.net
Development of Malic Acid-Based Synthetic Methodologies
The unique structural features and reactivity of malic acid have spurred the development of novel synthetic methodologies. magtech.com.cn These methods often leverage the presence of the hydroxyl and carboxyl groups for various chemical transformations, including polymerization and functionalization reactions.
Malic acid can play a role in the synthesis of metal particles, acting as both a stabilizing and reducing agent. mdpi.com In the context of synthesizing polyamides, polyhydrazides, and hydrazides derived from malic acid, malic acid can accelerate the polymerization process and contribute to the environmentally friendly synthesis of metal particles. mdpi.com
Furthermore, malic acid has been instrumental in the development of methods for the preparation of enantiomerically pure compounds. ethz.ch
Poly(malic acid) (PMLA) Synthesis and Derivatives
Poly(malic acid) (PMLA) is a biodegradable polyester (B1180765) that can be synthesized through chemical routes or produced via microbial fermentation. nih.govresearchgate.nettdx.cat It stands out as a versatile biopolymer with considerable potential in various applications, particularly within the biomedical domain. researchgate.netrsc.orgresearchgate.netupc.edu
PMLA as a Versatile Biopolymer
PMLA is characterized by its water solubility, biodegradability, biocompatibility, and non-toxic nature, making it a versatile linear polyester. researchgate.netupc.eduspandidos-publications.com Its versatility stems from these favorable properties and the presence of numerous pendant carboxyl groups along its polymeric backbone. nih.govupc.edu These carboxyl groups are readily amenable to chemical modification, allowing for the facile introduction of various molecules of interest. upc.eduspandidos-publications.commdpi.com PMLA undergoes degradation into malic acid, a natural metabolite involved in the tricarboxylic acid cycle, and is subsequently broken down into carbon dioxide and water. spandidos-publications.com This inherent biodegradability significantly enhances its appeal for biomedical applications. researchgate.netrsc.orgresearchgate.netupc.edu
PMLA can be synthesized chemically, for example, through the ring-opening polymerization of β-substituted β-lactones derived from either malic acid or aspartic acid. nih.govresearchgate.nettdx.catnih.gov Alternatively, it can be produced biologically through the fermentation activity of microorganisms such as Physarum polycephalum. nih.govresearchgate.nettdx.catnih.gov Synthetic routes can yield PMLA in α- and β-forms or a mixture thereof, while microbial production typically results in poly(β,this compound) with high optical purity. researchgate.nettdx.cat
Design of Drug Nanocarriers based on PMLA Derivatives
The inherent versatility of PMLA, particularly its biodegradability, biocompatibility, and the ease with which its carboxyl groups can be modified, positions it as an excellent platform for the design of drug nanocarriers. nih.govmdpi.comnih.govnih.govresearchgate.nettesisenred.net PMLA derivatives have been extensively investigated for their application in targeted drug delivery systems. nih.govnih.govresearchgate.nettesisenred.net
Chemical modification of the pendant carboxylic acid groups on the PMLA backbone allows for the introduction of hydrophobic segments, targeting ligands, and other functional moieties. This enables the creation of amphiphilic polymers capable of self-assembling into nanoparticles or micelles in aqueous environments. tesisenred.netplos.org These nanocarriers can effectively encapsulate poorly water-soluble drugs, thereby improving their solubility and facilitating their targeted delivery to specific sites within the body. tesisenred.netplos.org
Research has highlighted the significant potential of PMLA derivatives in the design of highly efficient and site-specific nanovectors for anti-cancer therapy. nih.gov For instance, PMLA-based nanoconjugates have been developed for the delivery of potent anticancer drugs such as doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT). spandidos-publications.complos.org These nanocarriers can be engineered to be pH-sensitive or to incorporate targeting ligands like folic acid, enhancing their cellular uptake by cancer cells and promoting drug release specifically at the tumor microenvironment. spandidos-publications.complos.org
PMLA derivatives can be formulated into various nanostructures, including nanoparticles and polymeric micelles, allowing for the tailoring of their properties to suit specific drug delivery applications. tesisenred.netplos.org The rate and extent of drug encapsulation and subsequent release from these nanocarriers can be modulated by the specific PMLA derivative used and the chosen encapsulation method. tesisenred.net
The utilization of PMLA as a platform for developing drug nanocarriers underscores its growing importance in advancing targeted drug delivery strategies through the use of biodegradable and highly versatile polymeric systems. nih.govrsc.orgnih.govnih.govresearchgate.nettesisenred.net
Functionalization of PMLA Derivatives (e.g., with Peptides)
Poly(β-L-malic acid) (PMLA) is a biodegradable polyester derived from this compound. nih.govnih.gov PMLA has attracted significant interest as a versatile platform for drug delivery systems due to its biocompatibility, biodegradability, and the presence of numerous pendant carboxyl groups along its backbone. nih.govrsc.orgplos.org These carboxyl groups offer abundant sites for chemical modification, enabling the conjugation of various functional molecules, including peptides, to tailor the properties and enhance the performance of PMLA-based materials. nih.govplos.org
Functionalization of PMLA derivatives with peptides is a key strategy to impart specific biological functionalities, such as targeted delivery and enhanced cellular uptake, particularly in the context of nanomedicine. researchgate.netnih.govmdpi.com Peptides can be covalently linked to the PMLA backbone through various coupling chemistries, often utilizing the carboxyl groups of PMLA. nih.gov For instance, studies have demonstrated the successful synthesis of PMLA derivatives end-functionalized with specific peptides, such as those derived from the George Baker (GB) virus A (GBVA10-9) and Plasmodium circumsporozoite protein (CPB), through reactions like thiol-maleimide click chemistry. researchgate.netnih.gov
The conjugation of peptides to PMLA can significantly influence the behavior of resulting nanostructures, such as nanoparticles and micelles, in biological environments. plos.orgresearchgate.net Peptide-functionalized PMLA nanoparticles have shown enhanced internalization by specific cell types, such as hepatoma cells, compared to their non-functionalized counterparts. researchgate.net This enhanced uptake is often attributed to receptor-mediated endocytosis facilitated by the conjugated peptides, which can target receptors overexpressed on the surface of specific cells. pnas.orgacs.org
Research has explored the use of different peptides to achieve various targeting effects. For example, peptides targeting the transferrin receptor (TfR) or those derived from viruses or bacteria known for their ability to facilitate endosomal escape have been conjugated to PMLA-based nanoconjugates to improve intracellular delivery and overcome limitations in drug release. pnas.org The density and type of conjugated peptide, as well as the composition of the PMLA copolymer (e.g., inclusion of polyethylene (B3416737) glycol (PEG)), can influence the size, surface charge, stability, and cellular interaction of the functionalized nanoparticles. rsc.orgplos.orgresearchgate.net
Table 1 provides an illustrative example of how peptide functionalization impacts the cellular uptake of PMLA-based nanoparticles.
| Nanoparticle Type | Functionalization | Cellular Uptake by HepaRG Cells |
| PMLABe73-based NPs | None | Baseline |
| PMLABe73-based NPs | Maleimide groups | Baseline |
| PMLABe73-based NPs | CPB peptide | Significantly Increased |
| PMLABe73-based NPs | GBVA10-9 peptide | Significantly Increased |
| PEG62-b-PMLABe73-based NPs | CPB peptide | Increased |
| PEG62-b-PMLABe73-based NPs | GBVA10-9 peptide | Increased |
Note: Data is illustrative and based on research findings where peptide-functionalized nanoparticles showed enhanced uptake. researchgate.net
These findings highlight the potential of functionalizing PMLA derivatives with peptides to create sophisticated nanocarriers with improved targeting and cellular internalization capabilities for applications in targeted drug delivery and diagnostics. nih.govnih.govmdpi.com
Other Malic Acid Derivatives
Beyond its polymeric form, malic acid serves as a precursor for the synthesis of various other valuable chemical compounds. Its structure allows for transformations into molecules with different functionalities and applications.
Isopropylmalic Acids as Fermentation Markers
Isopropylmalic acids, specifically 2-isopropylmalic acid (2-IPMA) and 3-isopropylmalic acid (3-IPMA), are derivatives of malic acid that have gained attention in the context of fermentation processes. These compounds are intermediates in the biosynthesis pathway of leucine (B10760876), an essential amino acid, in microorganisms such as yeasts. researchgate.netontosight.aitandfonline.com
The presence and concentration of isopropylmalic acids can serve as indicators or markers for fermentation activity. researchgate.netstmarys-ca.edu Research has identified 2-IPMA and 3-IPMA in fermented products, such as coffee and wine, and investigated their potential as markers for authentication and monitoring the fermentation process. researchgate.netstmarys-ca.edu
Studies using techniques like Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) have enabled the quantification of 2-IPMA and 3-IPMA in various fermented matrices. stmarys-ca.edunih.gov These analyses have revealed that the levels of these isopropylmalic acids can be influenced by factors such as the fermentation method and the specific microbial communities involved. researchgate.netstmarys-ca.edu For instance, higher levels of 2-isopropylmalic acid were observed in coffee processed using the honey method compared to natural and washed methods, suggesting a correlation between this derivative and the fermentation conditions. stmarys-ca.edunih.gov
The role of α-isopropylmalate, the deprotonated form of 2-isopropylmalic acid, as a key intermediate in leucine biosynthesis in yeasts underscores its connection to fermentation processes. researchgate.netontosight.ai While the exact mechanisms linking isopropylmalic acid levels to specific fermentation outcomes are still being explored, their detection and quantification provide valuable insights into the metabolic activities occurring during fermentation. frontiersin.orgmdpi.com
Table 2 illustrates the varying levels of 2-isopropylmalic acid found in coffee subjected to different processing methods.
| Coffee Type | Processing Method | 2-Isopropylmalic Acid Level (ng/g) |
| Green Coffee | Honey | 48.24 ± 7.31 |
| Roasted Coffee | Honey | 168.8 ± 10.88 |
| Espresso Coffee | Honey | 177.5 ± 9.49 |
| Green Coffee | Natural | Lower than Honey |
| Green Coffee | Washed | Lower than Honey |
Note: Data is based on research comparing isopropylmalic acid levels in coffee processed by different methods. stmarys-ca.edunih.gov
The study of isopropylmalic acids as fermentation markers represents an emerging area of research with potential applications in quality control, authentication, and optimization of fermentation processes in various food and beverage industries. researchgate.netstmarys-ca.edu
Synthesis of Maleic Acid and Fumaric Acid from Bio-based Furfural (B47365)
Maleic acid and fumaric acid are C4 dicarboxylic acids that are structural isomers, with maleic acid being the cis isomer and fumaric acid the trans isomer. wikipedia.org Both compounds are important intermediates in the chemical industry, used in the production of polymers, resins, coatings, and other chemicals. wikipedia.orgwur.nlrsc.org Traditionally, maleic acid and fumaric acid have been produced from petroleum-based feedstocks, such as benzene (B151609) or butane, through oxidation processes. wikipedia.orgncsu.edursc.org However, increasing interest in sustainable chemistry and the utilization of renewable resources has led to research into the synthesis of these compounds from biomass-derived feedstocks, particularly furfural. wur.nlncsu.eduacs.orgrsc.orgrsc.org
Furfural is a furan (B31954) derivative produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood. rsc.orgncsu.edu Its availability from renewable sources makes it a promising building block for the production of bio-based chemicals. rsc.orgncsu.edu
The synthesis of maleic acid and fumaric acid from furfural typically involves oxidation reactions. Various catalytic systems and reaction conditions have been explored to achieve efficient and selective conversion of furfural to these dicarboxylic acids. ncsu.eduacs.orgrsc.orgrsc.orgrsc.org
One approach involves the direct oxidation of furfural. However, this can lead to the formation of various intermediates and byproducts. wur.nlacs.org Another strategy focuses on a cascade approach, where furfural is first converted to a stable intermediate, such as 5-hydroxy-2(5H)-furanone, which is then further oxidized to maleic acid. wur.nlacs.org This two-step process, often employing photochemical oxidation in the first step followed by electrochemical or enzymatic oxidation in the second, has shown promise in achieving high yields and selectivity under mild conditions. wur.nlacs.org
Alternative methods include catalyst-free processes utilizing high-frequency ultrasound or catalytic oxidation in the presence of catalysts like potassium bromide/graphitic carbon nitride (KBr/g-C3N4) or betaine (B1666868) hydrochloride with hydrogen peroxide as the oxidant. ncsu.edursc.orgrsc.orgresearchgate.net These methods aim to provide greener and more energy-efficient routes for the production of maleic acid and fumaric acid from furfural. ncsu.edursc.org
The synthesis of fumaric acid from furfural can also be achieved through oxidation, sometimes in the presence of catalysts like vanadium pentoxide. wikipedia.orgchemicalbook.comorgsyn.org Additionally, fumaric acid can be produced from maleic acid through catalytic isomerization. wikipedia.org
Recent research has also explored one-pot photoenzymatic routes for the synthesis of maleic acid and fumaric acid, along with D-malic acid, from furfural using cascade catalysis involving enzymes like aldehyde dehydrogenase and galactose oxidase variants. rsc.orgrsc.org These biocatalytic approaches offer potential for sustainable production of C4 chemicals from biomass. rsc.orgrsc.org
Table 3 summarizes some reported yields for the synthesis of maleic acid and fumaric acid from furfural using different methods.
| Starting Material | Method | Products | Reported Yield (%) | Reference |
| Furfural | Photochemical oxidation to 5-hydroxy-2(5H)-furanone, then electrochemical or enzymatic oxidation | Maleic Acid | High Yield | wur.nlacs.org |
| Furfural | Catalyst-free ultrasonic oxidation with H₂O₂ | Maleic Acid | 70% (selectivity) | rsc.org |
| Furfural | Catalytic oxidation with KBr/g-C₃N₄ and H₂O₂ | Maleic Acid | 70.0% | ncsu.edu |
| Furfural | Aqueous betaine hydrochloride and H₂O₂ | Maleic Acid and Fumaric Acid | >90% (total) | rsc.orgresearchgate.net |
| Furfural | Oxidation with sodium chlorate (B79027) and vanadium pentoxide | Fumaric Acid | 50-58% | orgsyn.org |
| Furfural | One-pot photoenzymatic cascade | Maleic Acid | 94% | rsc.orgrsc.org |
| Furfural | One-pot photoenzymatic cascade | Fumaric Acid | 77-82% | rsc.orgrsc.org |
The development of efficient and sustainable methods for converting bio-based furfural into maleic acid and fumaric acid is an active area of research, contributing to the shift towards a bio-based economy. rsc.orgncsu.eduacs.org
Analytical Methodologies for Malic Acid Determination
Spectroscopic Techniques
Spectroscopic methods utilize the interaction of electromagnetic radiation with malic acid molecules to identify and quantify its presence. These techniques offer advantages such as potential for automation and relatively fast analysis, although some may involve significant initial capital investment awri.com.au.
Infrared Spectroscopy (DRIFTS, MIR, NIR)
Infrared (IR) spectroscopy, including Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Mid-Infrared (MIR), and Near-Infrared (NIR) spectroscopy, can be applied to the analysis of malic acid. IR spectroscopy provides information about the functional groups present in malic acid molecules and their interactions mdpi.comacs.org. Studies have demonstrated the use of IR spectroscopy for the quantitative determination of malic acid in complex matrices like apple pomace and wine oup.comagriculturejournals.cz.
In IR spectra, specific bands correspond to the vibrations of functional groups within malic acid. For instance, the double and single C=O stretch bands of malic acid are located at approximately 1719 cm⁻¹ and 1272 cm⁻¹, respectively acs.orgresearchgate.net. Antisymmetric and symmetric C=O stretch bands for malate (B86768) species (mono- and disodium (B8443419) malate) appear in different regions, typically around 1580 cm⁻¹ and 1400 cm⁻¹, and 1563 cm⁻¹ and 1395 cm⁻¹, respectively acs.orgresearchgate.net. Malic acid also exhibits broad bands in the 3800-1800 cm⁻¹ region attributed to O-H stretching vibrations involved in hydrogen bonding acs.orgresearchgate.net.
Research using multivariate analysis techniques like Partial Least Squares Regression (PLSR) in conjunction with MIR and NIR spectroscopy has shown good prediction capabilities for malic acid in samples like apple pomace, with reported average errors between 3.9% and 6.6% for MIR-based models oup.com. UV spectroscopy, particularly in the UV region, has also shown good correlation for malic acid determination in wine agriculturejournals.cz.
Spectrophotometry
Spectrophotometry is a widely used technique for malic acid determination, often coupled with enzymatic reactions pentictonwinelab.comabo.com.pl. This method relies on measuring the absorbance of a colored product or a coenzyme involved in a reaction catalyzed by a malate-specific enzyme rahrbsg.comabo.com.pl.
A common spectrophotometric method for L-malic acid involves the use of L-malate dehydrogenase (L-MDH) and nicotinamide-adenine dinucleotide (NAD⁺). In this reaction, this compound is oxidized to oxaloacetate, and NAD⁺ is reduced to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm, as NADH absorbs light at this wavelength rahrbsg.comucdavis.edu. Since the equilibrium of the L-MDH reaction favors this compound formation, a coupling enzyme, such as glutamate-oxaloacetate transaminase (GOT), is often used to remove oxaloacetate and drive the reaction towards NADH production rahrbsg.comtandfonline.com.
Enzymatic spectrophotometric assays are known for their specificity to the L-isomer of malic acid, with D-malic acid and other common organic acids like lactic acid and fumaric acid typically not interfering rahrbsg.comabo.com.pl. These methods are available in convenient kit formats and are widely applied in the analysis of foodstuffs, beverages, and biological samples rahrbsg.comabo.com.pl.
Electrochemical Methods and Biosensors
Electrochemical methods and biosensors offer potential for rapid, cost-effective, and portable malic acid analysis, particularly appealing for on-site measurements wgtn.ac.nzimeko.info. These methods typically involve enzymes immobilized on an electrode surface, where the enzymatic reaction generates an electrical signal proportional to the malic acid concentration wgtn.ac.nzimeko.info.
Enzyme-Based Amperometric Biosensors
Enzyme-based amperometric biosensors measure the current produced or consumed during an enzymatic reaction involving malic acid researchgate.netwgtn.ac.nz. These biosensors commonly utilize malate oxidoreductase enzymes, such as NAD⁺-dependent malate dehydrogenase (MDH), NADP⁺-dependent malic enzyme (ME), or malate quinone oxidoreductase (MQO) researchgate.netimeko.infosci-hub.se. These enzymes catalyze the oxidation of malate, leading to the transfer of electrons to a cofactor, which is then electrochemically detected wgtn.ac.nzsci-hub.se.
Significant research has focused on improving the performance of these biosensors by exploring different electrode materials, electron mediators, and enzyme immobilization strategies researchgate.netsci-hub.semdpi.com. Electron mediators facilitate the transfer of electrons between the enzyme and the electrode surface sci-hub.senih.gov. Examples of mediators studied include ferricyanide, 2,6-dichlorophenol (B41786) indophenol (B113434) (DPIP), and phenazine (B1670421) methosulfate (PMS) imeko.infonih.gov.
Amperometric biosensors for malic acid have been developed using various electrode materials, including screen-printed electrodes and carbon nanotube-modified electrodes imeko.infomdpi.com. Enzyme immobilization techniques, such as physical adsorption or entrapment in polymers like Nafion or poly(vinyl alcohol), are employed to enhance biosensor stability and performance mdpi.comnih.gov.
While enzyme-based amperometric biosensors offer advantages in terms of ease of use and potential for miniaturization, challenges remain in achieving optimal sensitivity, linear range, and stability, particularly in complex matrices like wine researchgate.netwgtn.ac.nzimeko.info. Research continues to explore novel enzymes and biosensor designs to overcome these limitations researchgate.netnih.gov.
Enzymatic Methods for Quantitative Analysis
Enzymatic methods provide a highly specific approach for the quantitative analysis of malic acid, particularly for distinguishing between the L- and D-isomers rahrbsg.comabo.com.pl. These methods are based on the principle that specific enzymes catalyze the conversion of malic acid, and the reaction progress or product formation is measured, often spectrophotometrically rahrbsg.comucdavis.edu.
As described in the spectrophotometry section, the L-malate dehydrogenase coupled with GOT reaction is a widely used enzymatic method for this compound determination rahrbsg.comtandfonline.com. Another enzymatic approach utilizes the malic enzyme (ME), which catalyzes the oxidative decarboxylation of L-malate in the presence of NAD(P)⁺, producing pyruvate (B1213749), CO₂, and NAD(P)H tandfonline.com. The formation of NAD(P)H can be monitored spectrophotometrically at 340 nm tandfonline.com. Enzymatic methods are frequently available as commercial kits, simplifying the analysis procedure rahrbsg.comawri.com.auucdavis.edu. These kits often include all necessary reagents and detailed protocols for sample preparation and measurement rahrbsg.com. Enzymatic methods are considered accurate and specific for their target isomer rahrbsg.comabo.com.pl.
Titrimetric Methods
Titrimetric methods involve the quantitative reaction of malic acid with a titrant of known concentration. This technique, while perhaps less specific than enzymatic or chromatographic methods, can be used for the determination of total acidity, which includes malic acid, or for the direct titration of malic acid under specific conditions electrochemsci.orgfao.org.
For instance, malic acid, being a dicarboxylic acid, can be titrated with a strong base like sodium hydroxide (B78521). The titration can be monitored using indicators or a pH meter to identify the equivalence points drugfuture.comcsun.edu. However, due to the relatively close acid dissociation constants of the two carboxylic groups in malic acid, a single steep rise in the titration curve may be observed rather than two distinct jumps, which can make the determination of individual equivalence points challenging researchgate.net.
A standard titrimetric method for malic acid involves dissolving the sample in water and titrating with a standardized sodium hydroxide solution using phenolphthalein (B1677637) as an indicator to a faint pink endpoint fao.orgdrugfuture.com. This method quantifies the total titratable acidity, and if other acids are present, their contribution would need to be accounted for. The percentage of malic acid can be calculated based on the volume of titrant consumed and the equivalency factor of malic acid fao.orgdrugfuture.com.
Emerging Research Themes and Future Directions in Malic Acid Research
Advancements in Genetic Engineering for Microbial Malic Acid Production
Microbial fermentation presents a promising eco-friendly alternative for L-malic acid production from renewable sources. The rapid development of genetic engineering has led to the creation of promising strains suitable for large-scale bio-based malic acid production. frontiersin.orgresearchgate.netnih.gov Metabolic engineering strategies in various microorganisms, including Aspergillus oryzae, Aspergillus niger, Ustilago trichophora, Rhizopus delemar, and Escherichia coli, are being extensively reviewed and explored. frontiersin.orgresearchgate.netnih.govbohrium.comresearchgate.netsci-hub.se
Key strategies involve redesigning biosynthetic pathways, optimizing transport systems, and blocking the formation of byproducts. researchgate.netnih.gov Several metabolic pathways can be utilized for this compound synthesis in microorganisms, such as the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate (B93156) into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) pathway, and the direct one-step conversion of pyruvate (B1213749) into malic acid. nih.gov Enhancing or building the rTCA pathway is a favored approach for metabolic engineering to increase this compound production due to its high carbon efficiency, producing oxaloacetic acid by fixing CO2, which is then converted to malic acid. frontiersin.org
Genetic modifications have shown significant success. For instance, overexpression of the endogenous transporter C4t318 in A. oryzae resulted in a more than two-fold increase in this compound productivity. frontiersin.org Further overexpression of pyc and mdh3 in the rTCA pathway led to an additional 27% increase, with the engineered strain producing 154 g/L malic acid. frontiersin.org In A. niger, deleting the oxaloacetate acetylhydrolase gene (oahA) and overexpressing endogenous rTCA pathway genes (pyc and mdh3), combined with inserting the malic acid transporter gene c4t318 from A. oryzae, increased the malic acid titer over 5-fold compared to the wild-type strain, reaching 201.24 g/L in fed-batch fermentation. frontiersin.orgfrontiersin.org Overexpressing trmae1, a natural malic acid transporter gene in Trichoderma reesei, in an engineered strain achieved a titer of 235.8 g/L. frontiersin.org
Directed evolution of key enzymes and regulation of coenzyme regeneration are also important methods to improve this compound yield. researchgate.netfrontiersin.org For example, addressing the NADH dependency of malate (B86768) dehydrogenase in the rTCA pathway of filamentous fungi, researchers are exploring the use of energy-independent FAD-containing enzymes like E. coli stha to increase this compound production in A. niger. frontiersin.org
Data on malic acid production by metabolically engineered microorganisms highlights the progress in this area:
| Microorganism | Genetic Modification | Malic Acid Titer (g/L) | Yield (mol/mol or g/g) | Productivity (g/L/h) | Reference |
| A. oryzae | Overexpression of C4t318, pyc, mdh3 | 154 | 1.38 mol/mol | 0.94 | frontiersin.org |
| A. niger | ΔoahA, overexpression of pyc, mdh3, c4t318 | 201.24 | 1.27 mol/mol glucose | 0.93 | frontiersin.orgfrontiersin.org |
| Thermobifida fusca | Metabolically engineered strain muC-16 | 63 | Not specified | Not specified | mdpi.com |
| Trichoderma reesei | Overexpression of trmae1 | 235.8 | 1.48 mol/mol glucose | 1.23 | frontiersin.org |
| Lacticaseibacillus coagulans | Introduction of pyc, mdh, pckA, competitive pathway deletion | 25.5 | 0.3 g/g glucose | Not specified | researchgate.net |
| Ustilago trichophora | Adaptive laboratory evolution and process optimization | 195 | 0.43 g/g | 0.74 | nih.gov |
| Rhizopus delemar | Mutant HF-121 (random mutagenesis and screening) | >120 | Not specified | 2.03 | nih.gov |
Exploration of Novel Substrates and Waste Streams for Sustainable Bioproduction
A key aspect for competitive bio-based malic acid production is the utilization of inexpensive, renewable substrates as alternatives to glucose. bohrium.comsci-hub.seresearchgate.net Microbial production can employ a variety of renewable substrates, making the process more versatile and independent from fossil resources. bohrium.comsci-hub.se
Research is focusing on using lignocellulose-derived materials, industrial waste, and by-products. bohrium.com Promising alternative substrates for large-scale this compound production include industrial side-streams like crude glycerol (B35011) and molasses. bohrium.comsci-hub.seresearchgate.net Other potential feedstocks mentioned are thin stillage, waste xylose mother liquors, agricultural wastes, alien species, and fruit waste fiber, particularly grape and apple pomace which are abundant in malic acid and sugars. bohrium.commdpi.comresearchgate.net
Studies have demonstrated the feasibility of producing malic acid from these sources. A mutant of R. delemar HF-121 produced over 120 g/L malic acid from corn straw hydrolysate. nih.gov Ustilago trichophora TZ1 efficiently produced malic acid from glycerol, reaching a titer of 196 g/L in shake flasks and 195 g/L in a fed-batch bioreactor. nih.gov A metabolically engineered strain of the thermophilic actinobacterium Thermobifida fusca produced about 63 g/L malic acid from cellulose (B213188) and 21.5 g/L from corn stover. mdpi.com The concept of a "biobased economy" emphasizes utilizing sustainable feedstocks and waste streams for producing valuable bioproducts like malic acid. mdpi.comresearchgate.net
Development of Malic Acid as a Platform Chemical for Biopolymers and Other Industrial Applications
Malic acid is recognized as a promising building block chemical that can be produced from renewable sources, with potential to become an important platform chemical in the post-fossil fuel era. frontiersin.orgnih.govbohrium.comsci-hub.seresearchgate.net It has been selected as one of the most important platform chemicals available from biomass. sci-hub.seresearchgate.net
Beyond its traditional uses in food, beverage, and pharmaceuticals, biotechnologically produced this compound may find many new applications, particularly in the field of biopolymers. bohrium.comsci-hub.seresearchgate.net Due to its dicarboxylic nature, malic acid is a suitable building block for the synthesis of homo- and heteropolymers. sci-hub.se The side-chain carboxylic groups can be functionalized to obtain a variety of polymers with different properties. sci-hub.se
One notable biopolymer is poly(β-L-malic acid) (PMA), which is naturally produced by some microorganisms like Aureobasidium pullulans. mdpi.comtandfonline.com PMA possesses excellent water solubility, biodegradability, and biocompatibility, making it a promising material for drug and food carriers and in the biomedical field. mdpi.comtandfonline.com PMA can be synthesized from malic acid or hydrolyzed back to malic acid. mdpi.com Low molecular weight PMA has also been reported as a protease inhibitor. mdpi.com
Malic acid's potential extends to replacing commodity chemicals like maleic anhydride. researchgate.net Figure 2 in sci-hub.se illustrates various industrial products potentially derivable from malic acid as a platform chemical.
Investigating the Role of Malic Acid in Plant Stress Tolerance Mechanisms and Crop Improvement
Malic acid plays an important function in plant growth and development and is involved in the regulation of various metabolic reactions. mdpi.com It is a substance that links multiple metabolisms in different organelles within plant cells. mdpi.com Organic acids, including malic acid, are essential for the tolerance and endurance of plants under both biotic and abiotic stress conditions. tiikmpublishing.com
Research indicates that malic acid and its related enzymes, such as malic enzyme (ME), are involved in plant stress responses. mdpi.comresearchgate.net ME catalyzes the oxidative decarboxylation of malate to generate pyruvate, CO2, and NADPH, playing essential roles in plant growth, development, and stress responses. mdpi.com Studies on maize have identified ME genes and shown their differential expression under stress conditions, suggesting their potential role in abiotic stress adaptation. mdpi.com ZmME13 has emerged as a promising candidate gene for enhancing stress resistance in maize. mdpi.com
Malate levels can decrease, and the activities of NAD-ME and NADP-ME can increase when plants are exposed to NaCl treatment. researchgate.net In rice, the expression of NADP-ME increases under salt and drought stress, helping to balance reactive oxygen species (ROS) levels and regulate malate concentrations in guard cells, thereby reducing stomatal aperture. researchgate.net Transferring the rice OsNADP-ME2 gene to Arabidopsis enhanced its resistance to salt and osmotic stress. researchgate.net
Malic acid is also involved in aluminum (Al) tolerance mechanisms in crops. usda.gov Research on wheat showed that Al tolerance involves genes that enhance Al-induced release of Al-detoxifying malic acid from the root tip. usda.gov Al-tolerant wheat plants release sufficient malic acid to chelate soluble Al at the root surface. usda.gov Similar mechanisms based on organic acid release from the root tip, differing in the specific organic acid (malate or citrate) and the root region, have been observed in other cereal species like barley, maize, sorghum, and rice. usda.gov
Exogenous application of malic acid has also been studied for its effects on plants under stress. Adding malic acid potentially improved the photosynthetic capacity of grape leaves and promoted the absorption of potassium by grapes, contributing to potassium accumulation in fruits. frontiersin.org Malic acid exchanges and chelates with Fe and Al ligands, reducing P adsorption in soil and increasing available P for plant uptake. frontiersin.org
Understanding Malic Acid's Influence on Microbiome and Host Metabolic Interactions
Recent research has disclosed a tight and coordinated connection between gut microbes and host metabolism, energy utilization, and storage. annualreviews.org The gut microbiome can shape host metabolic and immune network activity. annualreviews.orgresearchgate.net
Studies have investigated the influence of malic acid on the gut microbiome and host metabolic profiles. Maternal this compound supplementation in sows modulated the composition of gut microbiota during late pregnancy. mdpi.com Correlation analysis suggested that certain bacterial groups, such as unclassified_f_Ruminococcaceae, unclassified_f_Lachnospiraceae, and Lactobacillus, might be involved in the anti-oxidation and anti-inflammatory effects observed with malic acid supplementation. mdpi.com
While malic acid supplementation influenced the gut microbiome composition, the improved antioxidant and inflammation status in sows appeared to be independent of short-chain fatty acid (SCFA) changes. mdpi.com However, malic acid significantly reshaped host metabolism, primarily involving amino acid, lipid, and pyrimidine (B1678525) metabolisms. mdpi.com Changes in host metabolic products induced by malic acid were significantly correlated with alterations in gut microbiota as well as anti-inflammatory and antioxidant responses, suggesting that the beneficial effects of malic acid are also related to metabolic modulation, especially lipid and amino acid metabolism. mdpi.com
Certain bacteria, including Ruminococcus, Prevotella, and Lactobacillus, are reported to grow more easily under enhanced malate conditions. biorxiv.org Lactobacillus can convert malic acid into lactic acid. biorxiv.org The metabolic composition, potentially influenced by malic acid, might be a key factor impacting and regulating gut flora composition. biorxiv.org
Refinement of Analytical Techniques for Complex Biological and Industrial Matrices
Accurate and sensitive analysis of malic acid in complex biological and industrial matrices is crucial for research and industrial applications. Sample preparation is often a bottleneck step due to the complexity of matrices containing large amounts of carbohydrates, proteins, lipids, and salts that can interfere with the analysis of trace analytes. nih.gov
Various analytical methods are used for the detection and quantification of organic acids, including malic acid, such as ion chromatography (IC), capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), and gas chromatography (GC). creative-proteomics.com However, these conventional techniques may have limitations in sensitivity or are better suited for specific types or concentrations of acids. creative-proteomics.com
Recent advancements in analytical techniques, particularly Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for organic acid quantification. creative-proteomics.com LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, enabling high-throughput workflows for both qualitative and quantitative analysis. creative-proteomics.com Chromatographic separation in LC-MS/MS prevents interference from endogenous compounds, isomers, and metabolic by-products, ensuring precise detection. creative-proteomics.com Current LC-MS/MS platforms can achieve very low detection limits, significantly higher sensitivity than conventional techniques. creative-proteomics.com
A simple and fast LC/MS method using an ion exchange column has been developed for the analysis of organic acids, including malic acid, in dilute acid pretreated biomass hydrolysate. researchgate.net This method involves minimal sample preparation (filtration and dilution) and external calibration, achieving reasonable sensitivity and good analyte recoveries for most organic acids. researchgate.net
Other advanced techniques are also being explored or refined for complex matrices. Microextraction techniques, such as air-assisted liquid-liquid microextraction (AALLME) and solid-phase nano-extraction (SPNE), are developing in terms of sensitivity and accuracy for complex biological matrices, utilizing low volumes of solvents and offering advantages like robustness and cost-effectiveness. nih.gov Restricted access media (RAM) are also used for rapid analysis of analytes in complex biological matrices by retaining analytes while excluding macromolecules. nih.gov
For analyzing stereoisomers, techniques like chiral HPLC methods are employed to quantify enantiomeric excess and handedness of chiral molecules. researchgate.net NMR-based analysis methods are also used for determining the enantiomeric purity of stereoisomers. acs.org
Exploring Stereoisomeric Specificity in Biological Systems and Synthetic Pathways
Malic acid exists as two enantiomers, this compound and D-malic acid, and the racemic mixture Dthis compound. tandfonline.comtransparencymarketresearch.com Stereochemistry plays a crucial role in biological systems, often determining how a molecule interacts with biological components and influencing its biological activity. researchgate.netnih.gov
Microbial fermentation typically produces enantiopure this compound, which is a significant advantage over chemical synthesis that yields the racemic Dthis compound. bohrium.comsci-hub.seresearchgate.net The D-form of malic acid has raised safety concerns for human consumption. tandfonline.com
Biosynthetic enzymes involved in the formation of natural products, including those in metabolic pathways involving malic acid, typically produce only one stereoisomer. nih.gov Research in synthetic biology and metabolic engineering sometimes aims to bypass the stereochemical restrictions of native biosynthetic enzymes to produce specific stereoisomers or explore alternative stereochemistry. nih.gov
Understanding the specific roles and metabolism of this compound and D-malic acid in biological systems is an ongoing area of research. The ability of microorganisms, such as lactic acid bacteria (LAB) in malolactic fermentation (MLF) in wine, to metabolize this compound is strain-specific. nih.gov This bioconversion of this compound to lactic acid and carbon dioxide is a key example of stereoisomeric specificity in microbial metabolism. nih.gov
In synthetic pathways, the choice of malic acid stereoisomer can influence reaction outcomes, as seen in the enantiospecific crystallization behavior of malic acid in mechanochemical reactions with other compounds. unito.it Experiments have shown that only the system with this compound and vinpocetine (B1683063) produced a crystalline solid, while D-malic acid yielded an amorphous material, highlighting the importance of stereochemistry in solid-state properties. unito.it
Analytical techniques capable of differentiating and quantifying specific stereoisomers, such as chiral HPLC and NMR-based methods, are essential tools for research in this area. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of malic acid that influence its behavior in biochemical experiments?
- Methodological Answer : Malic acid’s dicarboxylic structure (HOOC-CH₂-CHOH-COOH) and pKa values (pKa₁ ≈ 3.4, pKa₂ ≈ 5.2) enable pH-dependent solubility and chelation properties. These traits affect its role as a buffer in enzymatic assays or as a metal ion binder in metabolic studies. Researchers should measure pH and ionic strength in experimental setups to account for these properties .
- Example Table :
| Property | Value | Relevance |
|---|---|---|
| Solubility (H₂O) | 558 g/L (20°C) | Ensures adequate dissolution in aqueous solutions |
| pKa₁/pKa₂ | 3.4/5.2 | Determines protonation state in physiological pH ranges |
Q. How can malic acid be quantified in biological samples using titration?
- Methodological Answer : Acid-base titration with NaOH (0.1 M) is a basic method. However, endpoint detection via pH meters or indicators (e.g., phenolphthalein) may require masking agents (e.g., EDTA) to avoid interference from metal ions. Validate results against HPLC for accuracy .
Q. What role does malic acid play in enzymatic reactions, and how can its effects be experimentally isolated?
- Methodological Answer : As a TCA cycle intermediate, malic acid interacts with malate dehydrogenase. To isolate its effects, use knockout cell lines or enzyme inhibitors (e.g., oxaloacetate analogs). Control experiments should include substrate concentration gradients (0–10 mM) and measure NADH/NAD+ ratios spectrophotometrically .
Advanced Research Questions
Q. How does varying pH affect the NMR chemical shifts of malic acid, and how can these effects be mitigated in quantitative analysis?
- Methodological Answer : Protonation of carboxyl groups alters chemical shifts (e.g., δ 2.7–2.8 ppm for CH₂ groups). Use deuterated buffers (e.g., D₂O) and maintain pH 5–6 to stabilize the diamagnetic environment. Internal standards (e.g., DSS) and shimming protocols improve precision .
- Example Table :
| pH | δ (CH₂) (ppm) | Signal Broadening |
|---|---|---|
| 3.0 | 2.85 | Severe |
| 5.5 | 2.72 | Minimal |
| 7.0 | 2.68 | Moderate |
Q. What methodological considerations are critical when optimizing malic acid concentration in HILIC-MS/MS for modified nucleoside analysis?
- Methodological Answer : Mobile phase malic acid concentration (0.02–0.10 mM) enhances ionization efficiency. At 0.06 mM, signal intensity peaks for 5-mdC and 5-hmdC. Higher concentrations (>0.08 mM) risk column blockage and ion suppression. Use a pre-column filter (0.22 µm) and validate with spike-recovery tests .
- Example Table :
| [Malic Acid] (mM) | Signal Response (5-mdC) | Column Pressure (psi) |
|---|---|---|
| 0.02 | 12,500 | 2,000 |
| 0.06 | 34,800 | 2,200 |
| 0.10 | 8,300 | 3,500 |
Q. How can conflicting data on malic acid's role in metabolic pathways be reconciled through experimental design?
- Methodological Answer : Discrepancies (e.g., pro- vs. anti-apoptotic effects) often arise from cell type-specific metabolism. Use isotopic tracing (¹³C-malic acid) with LC-MS to track flux variations. Pair with transcriptomic profiling (RNA-seq) to correlate enzyme expression levels with metabolic outcomes .
Methodological Best Practices
- Data Contradiction Analysis : For conflicting results, apply sensitivity analysis (e.g., Monte Carlo simulations) to assess variable impact. Use meta-analysis frameworks (e.g., PRISMA) to evaluate study heterogeneity .
- Experimental Replication : Follow MRC guidelines: report acquisition parameters (e.g., NMR dwell time, MS collision energy) and raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
